molecular formula C44H80N7O17P3S B15546137 17-Methyldocosanoyl-CoA

17-Methyldocosanoyl-CoA

Cat. No.: B15546137
M. Wt: 1104.1 g/mol
InChI Key: UEPSFUJAKDWSHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Methyldocosanoyl-CoA is a useful research compound. Its molecular formula is C44H80N7O17P3S and its molecular weight is 1104.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H80N7O17P3S

Molecular Weight

1104.1 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 17-methyldocosanethioate

InChI

InChI=1S/C44H80N7O17P3S/c1-5-6-18-21-32(2)22-19-16-14-12-10-8-7-9-11-13-15-17-20-23-35(53)72-27-26-46-34(52)24-25-47-42(56)39(55)44(3,4)29-65-71(62,63)68-70(60,61)64-28-33-38(67-69(57,58)59)37(54)43(66-33)51-31-50-36-40(45)48-30-49-41(36)51/h30-33,37-39,43,54-55H,5-29H2,1-4H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59)

InChI Key

UEPSFUJAKDWSHC-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Biological Significance of 17-Methyldocosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Methyldocosanoyl-CoA is a very long-chain, branched-chain fatty acyl-coenzyme A thioester. While specific research on this particular molecule is limited, its structural characteristics place it within a class of lipids with profound biological significance. This technical guide synthesizes the current understanding of very long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) to elucidate the probable roles of this compound in cellular metabolism, membrane biology, and disease. This document will delve into its presumed metabolic pathways, potential functions as a signaling molecule, and its likely importance in the context of pathogens such as Mycobacterium tuberculosis.

Introduction to Very Long-Chain and Branched-Chain Fatty Acyl-CoAs

Fatty acids are fundamental building blocks of complex lipids and key players in cellular energy metabolism. Their activated form, fatty acyl-Coenzyme A (acyl-CoA), is a critical intermediate that directs the fatty acid to various metabolic fates. This compound belongs to a specialized subgroup of these molecules, characterized by a long carbon chain (C23) and a methyl branch.

  • Very Long-Chain Fatty Acids (VLCFAs) , typically defined as those with 22 or more carbon atoms, are integral to the structure and function of cellular membranes, particularly as components of sphingolipids and glycerophospholipids. They play essential roles in maintaining the integrity of the skin barrier and the myelin sheath that insulates nerve fibers.

  • Branched-Chain Fatty Acids (BCFAs) are characterized by one or more methyl groups along their acyl chain. This branching alters their physical properties, such as their melting point and packing within membranes, thereby influencing membrane fluidity. BCFAs are also recognized for their roles in modulating inflammation and metabolic processes.

The combination of a very long chain and a methyl branch in this compound suggests a molecule with unique properties and specialized biological functions.

Metabolism of this compound

The metabolic pathways of this compound can be inferred from the established routes for VLCFA and BCFA metabolism.

Biosynthesis

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle. This process is initiated by a family of enzymes known as fatty acid elongases (ELOVLs). Given its C23 length, the synthesis of 17-methyldocosanoic acid would likely involve the elongation of a shorter branched-chain fatty acid precursor. The final step in its activation to this compound is catalyzed by a very long-chain acyl-CoA synthetase (VLC-ACS).

The general pathway for the biosynthesis of Coenzyme A, the precursor for all acyl-CoA molecules, involves a five-step enzymatic process starting from pantothenate (Vitamin B5).

Catabolism

The degradation of VLCFAs and BCFAs primarily takes place in peroxisomes via β-oxidation. Due to the presence of a methyl group, the catabolism of certain BCFAs can be blocked in the standard β-oxidation pathway. If the methyl group is at the β-carbon, an initial α-oxidation step is required to remove one carbon atom and allow β-oxidation to proceed. The exact catabolic pathway for this compound would depend on the position of the methyl group relative to the carboxyl group, which in this case is at the 17th carbon. This position would not directly impede the initial cycles of β-oxidation.

In the context of odd-chain fatty acid breakdown, the final product is propionyl-CoA, which is then metabolized through the methylcitrate cycle or the methylmalonyl-CoA pathway. Given that the catabolism of a C23 fatty acid would ultimately yield propionyl-CoA, these pathways are relevant to the complete oxidation of this compound.

Biological Roles and Significance

Based on the functions of related molecules, this compound is likely involved in several critical cellular processes.

Structural Component of Cellular Membranes

VLCFAs are essential for the synthesis of complex lipids that are vital for membrane structure and function. Their presence in phospholipids (B1166683) and sphingolipids influences membrane thickness, fluidity, and the formation of lipid rafts, which are important for signal transduction. The branched nature of this compound would further contribute to the modulation of membrane properties.

Cell Signaling

Long-chain acyl-CoA esters are increasingly recognized as signaling molecules that can regulate the activity of various enzymes and transcription factors. They have been shown to modulate ion channels and protein kinases, and their intracellular concentrations are tightly regulated by acyl-CoA binding proteins and acyl-CoA hydrolases. It is plausible that this compound or its derivatives could act as specific ligands for nuclear receptors or other signaling proteins, thereby influencing gene expression related to lipid metabolism and inflammation.

Role in Mycobacterium tuberculosis

Fatty acid metabolism is a cornerstone of the pathophysiology of Mycobacterium tuberculosis (Mtb). Mtb utilizes host-derived fatty acids as a primary carbon source during infection and dormancy. The bacterium's cell wall is rich in complex lipids, including mycolic acids, which are very long α-alkyl, β-hydroxy fatty acids. The biosynthesis of these unique lipids requires a supply of long-chain and very long-chain acyl-CoAs.

Furthermore, the metabolism of odd-chain and branched-chain fatty acids in Mtb generates propionyl-CoA, which can be toxic if it accumulates. Mtb detoxifies propionyl-CoA via the methylcitrate cycle. As a very long-chain branched-chain fatty acyl-CoA, this compound could serve as a substrate for the synthesis of mycobacterial lipids or be catabolized to provide energy and biosynthetic precursors, with its degradation products feeding into central carbon metabolism, including the methylcitrate cycle. Acyl-CoA synthetases in Mtb are crucial for activating fatty acids for these metabolic processes.

Quantitative Data

ParameterValueCellular ContextReference
Free Cytosolic Long-Chain Acyl-CoA Concentration< 5 nM (during fatty acid synthesis)Cytosol
Total Cellular Long-Chain Acyl-CoA ConcentrationCan exceed 200 nM (under extreme conditions)Whole Cell
Ki for Acyl-CoA Inhibition of Acetyl-CoA Carboxylase5 nMCytosol

Experimental Protocols

While protocols specifically for this compound are not published, the following methodologies are standard for the analysis of very long-chain and branched-chain fatty acyl-CoAs.

Extraction and Quantification of Acyl-CoAs

Objective: To isolate and quantify long-chain acyl-CoAs from biological samples.

Methodology:

  • Sample Homogenization: Tissues or cells are homogenized in an acidic buffer (e.g., perchloric acid or a mixture of isopropanol, water, and acetic acid) to precipitate proteins and inactivate acyl-CoA hydrolases.

  • Lipid Extraction: A two-phase extraction using a solvent system like chloroform/methanol or butanol is performed to separate lipids and acyl-CoAs from the aqueous phase.

  • Solid-Phase Extraction (SPE): The acyl-CoA containing fraction is further purified using a C18 SPE cartridge to remove interfering substances.

  • Quantification by LC-MS/MS: The purified acyl-CoAs are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation of different acyl-CoA species based on their chain length and degree of saturation, followed by their sensitive and specific detection and quantification.

In Vitro Fatty Acid Elongation Assay

Objective: To measure the activity of ELOVL enzymes responsible for the synthesis of VLCFAs.

Methodology:

  • Enzyme Source: Microsomal fractions containing the ELOVL enzymes are prepared from tissues or cultured cells.

  • Reaction Mixture: The reaction is initiated by adding a radiolabeled fatty acyl-CoA precursor (e.g., [14C]malonyl-CoA) and a non-labeled long-chain acyl-CoA primer to the microsomal preparation in the presence of NADPH.

  • Incubation: The reaction is carried out at 37°C for a defined period.

  • Termination and Saponification: The reaction is stopped, and the fatty acids are released from their CoA thioesters by saponification with potassium hydroxide.

  • Extraction and Analysis: The resulting free fatty acids are extracted and separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radiolabeled elongated fatty acid products are then quantified by scintillation counting or autoradiography.

Visualizations

Metabolic Fate of a Very Long-Chain Branched-Chain Fatty Acyl-CoA

Metabolic_Fate_of_VLC_BCFA_CoA cluster_synthesis Biosynthesis (ER) cluster_catabolism Catabolism (Peroxisome) cluster_function Cellular Functions This compound This compound β-oxidation β-oxidation This compound->β-oxidation Incorporation into Complex Lipids Incorporation into Complex Lipids This compound->Incorporation into Complex Lipids Signaling Molecule Signaling Molecule This compound->Signaling Molecule Precursor BCFA Precursor BCFA Elongation (ELOVLs) Elongation (ELOVLs) Precursor BCFA->Elongation (ELOVLs) 17-Methyldocosanoic Acid 17-Methyldocosanoic Acid Elongation (ELOVLs)->17-Methyldocosanoic Acid Activation (VLC-ACS) Activation (VLC-ACS) 17-Methyldocosanoic Acid->Activation (VLC-ACS) Activation (VLC-ACS)->this compound Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA β-oxidation->Propionyl-CoA + Acetyl-CoA Propionyl-CoA Propionyl-CoA Methylcitrate Cycle Methylcitrate Cycle Propionyl-CoA->Methylcitrate Cycle Membrane Structure & Fluidity Membrane Structure & Fluidity Incorporation into Complex Lipids->Membrane Structure & Fluidity Gene Regulation Gene Regulation Signaling Molecule->Gene Regulation

Caption: Overview of the potential metabolic pathways and functions of this compound.

Experimental Workflow for Acyl-CoA Analysis

Acyl_CoA_Analysis_Workflow Biological Sample Biological Sample Homogenization & Protein Precipitation Homogenization & Protein Precipitation Biological Sample->Homogenization & Protein Precipitation Lipid Extraction Lipid Extraction Homogenization & Protein Precipitation->Lipid Extraction Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Lipid Extraction->Solid-Phase Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction (SPE)->LC-MS/MS Analysis Data Analysis & Quantification Data Analysis & Quantification LC-MS/MS Analysis->Data Analysis & Quantification

Caption: A typical experimental workflow for the extraction and analysis of acyl-CoAs.

Conclusion and Future Directions

This compound, as a very long-chain, branched-chain fatty acyl-CoA, is predicted to be a molecule of considerable biological importance. Its significance likely extends from being a fundamental component of cellular membranes to a signaling molecule and a key metabolite in host-pathogen interactions, particularly in the context of Mycobacterium tuberculosis. The lack of specific research on this molecule highlights a gap in our understanding of lipid metabolism and signaling. Future research should focus on elucidating the precise metabolic pathways, cellular concentrations, and protein interactors of this compound. Such studies will not only advance our knowledge of lipid biology but may also open new avenues for the development of therapeutic agents for metabolic and infectious diseases.

An In-depth Technical Guide to Methyl-Branched Very-Long-Chain Acyl-CoAs: Discovery, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The World of Branched-Chain Fatty Acids

Fatty acids are fundamental building blocks of lipids, serving critical roles in energy storage, cell membrane structure, and signaling. While straight-chain fatty acids are most common, a diverse and significant class possesses one or more methyl branches along their aliphatic tail. These are known as branched-chain fatty acids (BCFAs).

BCFAs can be categorized based on the position of the methyl group:

  • iso-BCFAs: A methyl group on the penultimate carbon (n-1).

  • anteiso-BCFAs: A methyl group on the antepenultimate carbon (n-2).

  • Internally Branched BCFAs: Methyl groups at other positions along the carbon chain.

When these fatty acids exceed 21 carbon atoms in length, they are classified as very-long-chain fatty acids (VLCFAs). The activated form of these molecules within the cell is their thioester derivative with coenzyme A (CoA), such as the titular 17-Methyldocosanoyl-CoA. These methyl branches, while seemingly minor, profoundly impact the physicochemical properties of the molecules, influencing membrane fluidity, melting points, and interactions with enzymes.

Discovery and Natural Occurrence

The discovery of BCFAs dates back to studies of lipids in microorganisms. They are now known to be significant components in various biological systems.

  • Bacteria: BCFAs are major constituents of membrane lipids in many bacterial species.[1] Their presence and specific profile are so characteristic that they are often used as biomarkers for bacterial identification and classification.[2] They play a crucial role in maintaining membrane fluidity, especially in response to environmental changes.

  • Ruminant-Derived Products: Dairy and beef products are primary dietary sources of BCFAs for humans.[3] These compounds are produced by the metabolic activity of microorganisms within the rumen.

  • Human Neonates: One of the most concentrated sources of BCFAs in humans is the vernix caseosa, the waxy, white substance covering the skin of newborns.[4][5] This substance is rich in lipids containing a complex array of BCFAs, which are thought to play a role in skin protection and the development of the neonatal gut microbiome after being swallowed with amniotic fluid.[6]

  • Other Human Tissues: While generally minor components, BCFAs have been detected in various human tissues and fluids, including meibomian gland secretions, adipose tissue, and blood plasma.[7][8]

Quantitative Occurrence of BCFAs

The concentration and composition of BCFAs vary significantly depending on the biological source. The following tables summarize quantitative data from representative studies.

Table 1: BCFA Content in Lipid Fractions of Vernix Caseosa from Full-Term Infants

Lipid Fraction BCFA Content (% of Total Fatty Acids)
Triacylglycerol (TAG) 15.59%[5]
Free Fatty Acid (FFA) 11.82%[5]
Wax Esters 16.81%[5]

Source: Adapted from data reported in Food Science & Nutrition (2021).[5]

Table 2: Estimated Daily Intake of BCFAs in the USA

Food Source Estimated Daily Intake (mg/capita)
Dairy Products ~317 mg
Beef Products ~170 mg
Chocolate ~6 mg
Total Estimated Intake ~492 - 500 mg [3]

Source: Adapted from data reported in the British Journal of Nutrition (2014).

Biosynthesis of Methyl-Branched Fatty Acids

The biosynthesis of BCFAs follows the general fatty acid synthesis pathway but utilizes different primer molecules instead of the standard acetyl-CoA. The synthesis of iso- and anteiso-fatty acids is initiated by branched-chain α-keto acids derived from the catabolism of branched-chain amino acids (BCAAs).[9]

  • iso-Fatty Acids: Are primed by isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), or 2-methylbutyryl-CoA (from isoleucine).

  • anteiso-Fatty Acids: Are primed by 2-methylbutyryl-CoA (from isoleucine).[9]

Once primed, the fatty acid chain is elongated by the fatty acid synthase (FAS) complex, which sequentially adds two-carbon units using malonyl-CoA as the extender molecule.[1][10]

G cluster_primers BCAA Catabolism (Primer Source) cluster_acylcoa Acyl-CoA Primers cluster_fas Fatty Acid Synthase (FAS) Elongation cluster_products BCFA Products Val Valine Isobut Isobutyryl-CoA Val->Isobut leads to Leu Leucine Isoval Isovaleryl-CoA Leu->Isoval leads to Ile Isoleucine Methylbut 2-Methylbutyryl-CoA Ile->Methylbut leads to FAS Fatty Acid Synthase (FAS) Isoval->FAS Isobut->FAS Methylbut->FAS Iso_even iso-Even Chain FAs FAS->Iso_even from Isobutyryl-CoA Iso_odd iso-Odd Chain FAs FAS->Iso_odd from Isovaleryl-CoA Anteiso_odd anteiso-Odd Chain FAs FAS->Anteiso_odd from 2-Methylbutyryl-CoA Malonyl Malonyl-CoA (2C Extender) Malonyl->FAS +

Biosynthesis of iso- and anteiso-fatty acids.

Experimental Protocols: Analysis of BCFAs

The analysis of BCFAs from complex biological matrices is a multi-step process. Gas chromatography-mass spectrometry (GC-MS) is a gold-standard technique, typically requiring derivatization of fatty acids into their more volatile fatty acid methyl esters (FAMEs).[11][12]

General Protocol for GC-MS Analysis of BCFAs

This protocol provides a generalized workflow for the extraction, derivatization, and analysis of BCFAs from a biological tissue sample.

1. Lipid Extraction:

  • Homogenization: Weigh 25-50 mg of tissue and homogenize in a 2:1 (v/v) mixture of chloroform:methanol. For quantification, spike the sample with a known amount of an internal standard (e.g., heptadecanoic acid) prior to homogenization.[11]
  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the homogenate to induce phase separation. Vortex vigorously and centrifuge at low speed (e.g., 2000 x g) for 5 minutes.
  • Collection: Carefully collect the lower organic (chloroform) layer containing the total lipids using a glass pipette.
  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

2. Saponification and Derivatization to FAMEs:

  • Saponification (Hydrolysis): Add 1 mL of 0.5 M methanolic NaOH to the dried lipid extract. Heat at 100°C for 10 minutes to cleave fatty acids from their glycerol (B35011) backbone.
  • Methylation: Cool the sample and add 2 mL of Boron Trifluoride-Methanol solution (BF₃-Methanol, 12-14%). Heat again at 100°C for 5 minutes. This step converts the free fatty acids to FAMEs.[13]
  • Extraction of FAMEs: Cool the sample. Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex and centrifuge to separate the phases.
  • Final Collection: Carefully transfer the upper hexane layer, now containing the FAMEs, to a clean vial for GC-MS analysis.

3. GC-MS Instrumental Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.
  • Column: A polar capillary column (e.g., a cyano-based column) is typically used to achieve good separation of FAME isomers.[12]
  • Injection: Inject 1 µL of the hexane extract into the GC inlet.
  • Oven Program: A typical temperature program starts at a low temperature (e.g., 100°C), holds for a few minutes, then ramps at a controlled rate (e.g., 3-5°C/min) to a final temperature (e.g., 250°C) and holds.
  • Mass Spectrometry: Operate the MS in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
  • Identification: Identify FAMEs by comparing their retention times and mass spectra to those of authentic standards and library databases (e.g., NIST). BCFAs often exhibit characteristic fragmentation patterns that aid in their identification.

// Nodes Sample [label="1. Sample Preparation\n(Tissue Homogenization)", fillcolor="#FFFFFF", fontcolor="#202124"]; Extraction [label="2. Lipid Extraction\n(Chloroform/Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="3. Solvent Evaporation\n(Nitrogen Stream)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deriv [label="4. Derivatization to FAMEs\n(BF₃-Methanol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAME_Ext [label="5. FAME Extraction\n(Hexane)", fillcolor="#FBBC05", fontcolor="#202124"]; GCMS [label="6. GC-MS Analysis", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF", height=1]; Analysis [label="7. Data Analysis\n(Identification & Quantification)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Sample -> Extraction [label="Add Internal Std."]; Extraction -> Drying; Drying -> Deriv; Deriv -> FAME_Ext; FAME_Ext -> GCMS; GCMS -> Analysis; }

General workflow for the analysis of BCFAs by GC-MS.

Conclusion and Future Directions

While highly specific molecules like this compound remain underexplored, the broader class of methyl-branched VLCFAs represents a fascinating and biologically significant area of lipid science. Their unique biosynthesis, widespread natural occurrence from bacteria to humans, and distinct physicochemical properties underscore their importance. Standardized analytical workflows, primarily based on mass spectrometry, are robust and essential for their continued study. Future research will likely focus on elucidating the specific enzymatic pathways that produce internally branched VLCFAs and uncovering the precise biological roles of these lipids in human health and disease, particularly in skin barrier function, neonatal development, and host-microbiome interactions.

References

The Predicted Metabolic Pathway of 17-Methyldocosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the predicted metabolic pathway of 17-Methyldocosanoyl-CoA, a long-chain branched fatty acid. Due to the presence of a methyl group at the beta-position after initial activation, direct beta-oxidation is sterically hindered. Therefore, the proposed pathway involves an initial peroxisomal alpha-oxidation step, followed by multiple cycles of peroxisomal and mitochondrial beta-oxidation. This guide details the enzymatic steps, subcellular locations, and key intermediates involved in its complete catabolism, providing a framework for further experimental validation and investigation into its physiological roles and potential implications in metabolic disorders.

Introduction

Long-chain fatty acids are a crucial energy source for various tissues. While the metabolism of straight-chain fatty acids is well-characterized, the breakdown of branched-chain fatty acids (BCFAs) involves specialized enzymatic pathways. BCFAs are obtained from dietary sources, particularly ruminant fats and dairy products, or can be synthesized endogenously.[1] The position of the methyl branch dictates the specific catabolic route. This compound, a 23-carbon fatty acid with a methyl group at the 17th carbon, presents a unique metabolic challenge due to the location of its branch point. This document provides a detailed, predicted metabolic pathway for this molecule, drawing parallels with the established metabolism of similar branched-chain fatty acids like phytanic acid.

Predicted Metabolic Pathway

The metabolism of this compound is predicted to occur in three main stages:

  • Activation and Peroxisomal Alpha-Oxidation: The initial steps occur in the peroxisome to bypass the beta-methyl group that would otherwise inhibit beta-oxidation.[2][3]

  • Peroxisomal Beta-Oxidation: The resulting fatty acyl-CoA undergoes several cycles of beta-oxidation within the peroxisome.[4][5]

  • Mitochondrial Beta-Oxidation: Shorter-chain acyl-CoAs are transported to the mitochondria for the final stages of beta-oxidation.[6]

Stage 1: Activation and Peroxisomal Alpha-Oxidation

The initial catabolism of this compound is predicted to follow the alpha-oxidation pathway, which is essential for the breakdown of fatty acids with a methyl group at the beta-carbon, a feature that blocks beta-oxidation.[2][3] This process takes place in the peroxisomes.[2]

The steps are as follows:

  • Activation: 17-Methyldocosanoic acid is first activated to this compound by a peroxisomal acyl-CoA synthetase.

  • Hydroxylation: Phytanoyl-CoA dioxygenase (PHYH), an Fe²⁺ and O₂-dependent enzyme, hydroxylates this compound at the alpha-carbon to produce 2-Hydroxy-17-methyldocosanoyl-CoA.[3][7]

  • Cleavage: 2-Hydroxyphytanoyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, cleaves 2-Hydroxy-17-methyldocosanoyl-CoA into 2-Methylheneicosanal and Formyl-CoA.[3] Formyl-CoA is subsequently broken down into formate (B1220265) and eventually CO₂.[3]

  • Oxidation: The resulting 2-Methylheneicosanal is oxidized by an aldehyde dehydrogenase to yield 16-Methylheneicosanoic acid.[3] This molecule is then activated to 16-Methylheneicosanoyl-CoA.

This initial alpha-oxidation removes one carbon atom and shifts the methyl group to an even-numbered carbon, making the molecule a suitable substrate for beta-oxidation.[7]

Stage 2: Peroxisomal Beta-Oxidation

With the methyl group now at the 16th position, 16-Methylheneicosanoyl-CoA can enter the beta-oxidation pathway. Due to its very long chain length, this process is initiated in the peroxisomes.[4] Peroxisomal beta-oxidation differs slightly from its mitochondrial counterpart.

The four core reactions of each beta-oxidation cycle are:

  • Oxidation: Acyl-CoA oxidase introduces a double bond between the alpha and beta carbons, producing FADH₂.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.

  • Oxidation: Hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group, producing NADH.

  • Thiolysis: Thiolase cleaves the molecule, releasing an acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[6]

This cycle repeats, shortening the fatty acid chain by two carbons in each round. For 16-Methylheneicosanoyl-CoA (a C22 branched fatty acid), several cycles of peroxisomal beta-oxidation will occur. The presence of the methyl group at an even-numbered carbon means that at some point, a propionyl-CoA will be produced in addition to acetyl-CoA. Specifically, after several cycles, the remaining branched-chain acyl-CoA will be 2-Methylpropionyl-CoA, which is further metabolized.

Stage 3: Mitochondrial Beta-Oxidation

Peroxisomal beta-oxidation is typically incomplete for very long-chain fatty acids.[8] Once the fatty acyl-CoA is shortened to a medium-chain length, it is transported to the mitochondria for the completion of beta-oxidation. This transport is facilitated by the carnitine shuttle.[9][10]

Inside the mitochondria, the fatty acyl-CoA undergoes further cycles of beta-oxidation, which is mechanistically similar to the peroxisomal pathway but utilizes a different set of enzymes.[6][11] Each cycle generates one molecule of FADH₂, one molecule of NADH, and one molecule of acetyl-CoA.[11]

The final cycle of beta-oxidation for an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[4][12]

Fate of the End Products
  • Acetyl-CoA: The numerous molecules of acetyl-CoA produced enter the citric acid cycle (TCA cycle) to be completely oxidized to CO₂, generating ATP.

  • Propionyl-CoA: The propionyl-CoA generated from the final beta-oxidation cycle is converted to succinyl-CoA in a three-step, ATP-dependent process involving the enzymes propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.[6] Succinyl-CoA can then enter the TCA cycle.[6]

  • FADH₂ and NADH: The reduced coenzymes FADH₂ and NADH generated during both alpha- and beta-oxidation donate their electrons to the electron transport chain, driving the synthesis of ATP through oxidative phosphorylation.[13]

Data Presentation

Table 1: Predicted Enzymatic Steps and Subcellular Localization for the Metabolism of this compound

StageStepPredicted EnzymeSubcellular LocationSubstrateProduct(s)
Alpha-Oxidation 1. ActivationPeroxisomal Acyl-CoA SynthetasePeroxisome17-Methyldocosanoic acidThis compound
2. HydroxylationPhytanoyl-CoA Dioxygenase (PHYH)PeroxisomeThis compound2-Hydroxy-17-methyldocosanoyl-CoA
3. Cleavage2-Hydroxyphytanoyl-CoA Lyase (HACL1)Peroxisome2-Hydroxy-17-methyldocosanoyl-CoA2-Methylheneicosanal, Formyl-CoA
4. OxidationAldehyde DehydrogenasePeroxisome2-Methylheneicosanal16-Methylheneicosanoic acid
5. ActivationPeroxisomal Acyl-CoA SynthetasePeroxisome16-Methylheneicosanoic acid16-Methylheneicosanoyl-CoA
Beta-Oxidation 6. Peroxisomal CyclesAcyl-CoA Oxidase, Enoyl-CoA Hydratase, Hydroxyacyl-CoA Dehydrogenase, ThiolasePeroxisome16-Methylheneicosanoyl-CoAShortened Acyl-CoAs, Acetyl-CoA, Propionyl-CoA
7. Mitochondrial TransportCarnitine Palmitoyltransferase I & II (CPT1/2), Carnitine-Acylcarnitine Translocase (CACT)Mitochondrial MembranesMedium-Chain Acyl-CoAsMedium-Chain Acyl-CoAs
8. Mitochondrial CyclesAcyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, Hydroxyacyl-CoA Dehydrogenase, ThiolaseMitochondrionMedium-Chain Acyl-CoAsAcetyl-CoA, Propionyl-CoA
Propionyl-CoA Metabolism 9. CarboxylationPropionyl-CoA CarboxylaseMitochondrionPropionyl-CoAD-Methylmalonyl-CoA
10. EpimerizationMethylmalonyl-CoA EpimeraseMitochondrionD-Methylmalonyl-CoAL-Methylmalonyl-CoA
11. IsomerizationMethylmalonyl-CoA MutaseMitochondrionL-Methylmalonyl-CoASuccinyl-CoA

Experimental Protocols

4.1. In Vitro Enzyme Assays

To validate the predicted enzymatic steps, in vitro assays using purified recombinant enzymes and this compound or its predicted intermediates can be performed.

  • Phytanoyl-CoA Dioxygenase (PHYH) Assay:

    • Principle: The activity of PHYH can be measured by monitoring the consumption of O₂ using an oxygen electrode or by detecting the formation of the hydroxylated product using HPLC or LC-MS.

    • Reaction Mixture: The reaction mixture would contain purified PHYH, this compound, FeSO₄, ascorbate, and α-ketoglutarate in a suitable buffer.

    • Detection: The reaction is initiated by adding the substrate, and the rate of product formation is monitored over time.

  • 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Assay:

    • Principle: The activity of HACL1 can be determined by measuring the formation of the aldehyde product, 2-Methylheneicosanal, using a colorimetric assay with a reagent like 2,4-dinitrophenylhydrazine (B122626) or by LC-MS.

    • Reaction Mixture: The assay mixture would include purified HACL1, the synthesized 2-Hydroxy-17-methyldocosanoyl-CoA substrate, and thiamine pyrophosphate (TPP) in a suitable buffer.

    • Detection: The reaction is started by the addition of the substrate, and the formation of the aldehyde is quantified.

4.2. Cellular Metabolism Studies

To trace the metabolic fate of this compound in a cellular context, stable isotope labeling can be employed.

  • Protocol:

    • Synthesize ¹³C-labeled 17-Methyldocosanoic acid.

    • Incubate cultured cells (e.g., hepatocytes or fibroblasts) with the ¹³C-labeled fatty acid.

    • After a specific incubation period, harvest the cells and extract the metabolites.

    • Analyze the cell extracts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the ¹³C-labeled intermediates and end products of the metabolic pathway. This will confirm the proposed sequence of reactions and the subcellular localization if fractionation is performed.

Visualizations

Predicted_Metabolic_Pathway cluster_peroxisome Peroxisome cluster_alpha_oxidation Alpha-Oxidation cluster_peroxisomal_beta_oxidation Peroxisomal Beta-Oxidation cluster_mitochondrion Mitochondrion 17-Methyldocosanoic_acid 17-Methyldocosanoic acid 17-Methyldocsanoyl_CoA 17-Methyldocsanoyl_CoA 17-Methyldocosanoic_acid->17-Methyldocsanoyl_CoA Acyl-CoA Synthetase 17-Methyldocosanoyl_CoA 17-Methyldocsanoyl-CoA 2-Hydroxy-17-methyldocosanoyl_CoA 2-Hydroxy-17-methyldocosanoyl-CoA 2-Methylheneicosanal 2-Methylheneicosanal 2-Hydroxy-17-methyldocosanoyl_CoA->2-Methylheneicosanal 2-Hydroxyphytanoyl-CoA Lyase 16-Methylheneicosanoic_acid 16-Methylheneicosanoic acid 2-Methylheneicosanal->16-Methylheneicosanoic_acid Aldehyde Dehydrogenase 16-Methylheneicosanoyl_CoA_perox 16-Methylheneicosanoyl-CoA 16-Methylheneicosanoic_acid->16-Methylheneicosanoyl_CoA_perox Acyl-CoA Synthetase Peroxisomal_Beta_Oxidation Beta-Oxidation (several cycles) 16-Methylheneicosanoyl_CoA_perox->Peroxisomal_Beta_Oxidation Formyl_CoA Formyl-CoA CO2_formate Formate -> CO2 Formyl_CoA->CO2_formate 17-Methyldocsanoyl_CoA->2-Hydroxy-17-methyldocosanoyl_CoA Phytanoyl-CoA Dioxygenase 2-Hydroxy-17-methyldocsanoyl_CoA 2-Hydroxy-17-methyldocsanoyl_CoA 2-Hydroxy-17-methyldocsanoyl_CoA->Formyl_CoA Shortened_Acyl_CoAs Shortened Acyl-CoAs Peroxisomal_Beta_Oxidation->Shortened_Acyl_CoAs Acetyl_CoA_perox Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA_perox Propionyl_CoA_perox Propionyl-CoA Peroxisomal_Beta_Oxidation->Propionyl_CoA_perox Carnitine_Shuttle Carnitine Shuttle Shortened_Acyl_CoAs->Carnitine_Shuttle Acetyl_CoA_mito Acetyl-CoA Acetyl_CoA_perox->Acetyl_CoA_mito Transport Propionyl_CoA_mito Propionyl-CoA Propionyl_CoA_perox->Propionyl_CoA_mito Transport Mitochondrial_Beta_Oxidation Beta-Oxidation (final cycles) Carnitine_Shuttle->Mitochondrial_Beta_Oxidation Mitochondrial_Beta_Oxidation->Acetyl_CoA_mito Mitochondrial_Beta_Oxidation->Propionyl_CoA_mito TCA_Cycle TCA Cycle Acetyl_CoA_mito->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA_mito->Succinyl_CoA Propionyl-CoA Carboxylase, etc. Succinyl_CoA->TCA_Cycle

Caption: Predicted metabolic pathway of this compound.

Experimental_Workflow Start Start: Synthesize ¹³C-labeled 17-Methyldocosanoic acid Cell_Culture Incubate cultured cells (e.g., hepatocytes) with labeled fatty acid Start->Cell_Culture Harvest Harvest cells and quench metabolism Cell_Culture->Harvest Fractionation Optional: Subcellular fractionation (Peroxisomes, Mitochondria, Cytosol) Harvest->Fractionation Extraction Metabolite Extraction Harvest->Extraction Without fractionation Fractionation->Extraction Analysis LC-MS or GC-MS Analysis Extraction->Analysis Data_Analysis Identify and quantify ¹³C-labeled intermediates and end products Analysis->Data_Analysis Conclusion Validate the predicted metabolic pathway Data_Analysis->Conclusion

Caption: Experimental workflow for tracing the metabolism of this compound.

Conclusion

The metabolic pathway of this compound is predicted to be a multi-organelle process initiated by peroxisomal alpha-oxidation to overcome the steric hindrance of the beta-methyl group. This is followed by a series of beta-oxidation cycles in both the peroxisomes and mitochondria, ultimately leading to the production of acetyl-CoA and propionyl-CoA, which are fed into the central energy-generating pathways of the cell. Understanding this pathway is crucial for elucidating the roles of branched-chain fatty acids in health and disease. Deficiencies in the enzymes involved in alpha- or beta-oxidation can lead to the accumulation of these fatty acids, resulting in severe metabolic disorders such as Refsum disease.[7] Further experimental validation of this proposed pathway will provide valuable insights for researchers and professionals in the fields of metabolism and drug development.

References

Unraveling the Metabolic Fate of 17-Methyldocosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 17-Methyldocosanoyl-CoA is a very-long-chain branched-chain fatty acyl-CoA whose metabolic significance has not been extensively characterized. This technical guide synthesizes current knowledge on the metabolism of analogous fatty acids to propose a putative metabolic pathway for this compound. We delve into the enzymatic machinery likely responsible for its degradation, focusing on the interplay between peroxisomal alpha- and beta-oxidation. Furthermore, this document provides detailed experimental protocols for the analysis of very-long-chain branched-chain fatty acids and for assaying the activity of key metabolic enzymes. Visualizations of the proposed pathways and experimental workflows are included to facilitate a deeper understanding. This guide aims to serve as a foundational resource for researchers investigating novel aspects of fatty acid metabolism and its implications in health and disease.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are a class of saturated fatty acids characterized by one or more methyl groups on their carbon backbone.[1] They are integral components of bacterial cell membranes and are present in the human diet, primarily through the consumption of dairy products and ruminant meats.[1] BCFAs are not merely structural lipids; they are bioactive molecules implicated in a variety of metabolic processes, including the regulation of lipid metabolism, inflammation, and insulin (B600854) sensitivity.[2]

The metabolism of BCFAs presents unique challenges to cellular machinery due to the steric hindrance posed by their methyl branches. Unlike straight-chain fatty acids, which are typically degraded in the mitochondria, very-long-chain fatty acids (VLCFAs) and BCFAs are initially processed in the peroxisomes.[1][3][4] The position of the methyl branch dictates the specific catabolic pathway. Fatty acids with a methyl group on the β-carbon (C-3), such as phytanic acid, must first undergo alpha-oxidation to remove the carboxyl carbon, thereby resolving the steric hindrance for subsequent beta-oxidation.[2][5][6]

This compound is a very-long-chain fatty acid (22 carbons) with a methyl group at the 17th position. Due to its significant chain length, its initial metabolism is presumed to occur within the peroxisome.[3][4] The methyl group's location, far from the carboxyl end, suggests that it will likely undergo several cycles of beta-oxidation before the branch point is reached.

Proposed Metabolic Pathway for this compound

Based on the established principles of VLCFA and BCFA metabolism, we propose a multi-stage catabolic pathway for this compound, involving both peroxisomal beta- and alpha-oxidation.

Stage 1: Peroxisomal Import and Initial Beta-Oxidation

  • Activation: 17-Methyldocosanoic acid is first activated to its CoA thioester, this compound, by a very-long-chain acyl-CoA synthetase (VLC-ACS) located on the peroxisomal membrane or in the endoplasmic reticulum.

  • Transport: The activated this compound is transported into the peroxisomal matrix by an ATP-binding cassette (ABC) transporter, likely the adrenoleukodystrophy protein (ALDP/ABCD1), which is responsible for the import of VLCFAs.[7]

  • Chain Shortening: Inside the peroxisome, this compound undergoes seven cycles of beta-oxidation. Each cycle consists of four enzymatic reactions: oxidation by an acyl-CoA oxidase, hydration and dehydrogenation by a multifunctional enzyme, and thiolytic cleavage by a thiolase.[1] These cycles proceed without impediment as the methyl group is distant from the reactive carboxyl end. Each cycle releases one molecule of acetyl-CoA.

After seven cycles, the original 22-carbon chain is reduced to an 8-carbon chain, yielding 3-methyloctanoyl-CoA.

Stage 2: Alpha-Oxidation of the Branched Intermediate

The product of the initial beta-oxidation cycles, 3-methyloctanoyl-CoA, now has a methyl group at the β-carbon (C-3). This structure is a substrate for the alpha-oxidation pathway.[2][5]

  • Hydroxylation: 3-Methyloctanoyl-CoA is hydroxylated at the alpha-carbon by phytanoyl-CoA hydroxylase (PHYH) to form 2-hydroxy-3-methyloctanoyl-CoA.[2]

  • Cleavage: 2-Hydroxy-3-methyloctanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (2-HPCL) into formyl-CoA and 2-methylheptanal.[2]

  • Dehydrogenation: 2-Methylheptanal is oxidized by an aldehyde dehydrogenase to produce 2-methylheptanoic acid.[2]

Stage 3: Final Beta-Oxidation in Peroxisomes and Mitochondria

  • Activation: 2-Methylheptanoic acid is activated to 2-methylheptanoyl-CoA.

  • Racemization: The (R)-form of 2-methylheptanoyl-CoA is converted to the (S)-form by α-methylacyl-CoA racemase (AMACR), as peroxisomal beta-oxidation enzymes are stereospecific for the (S)-isomer.

  • Peroxisomal Beta-Oxidation: 2-Methylheptanoyl-CoA undergoes further beta-oxidation in the peroxisome. This will yield propionyl-CoA (from the three carbons including the methyl branch) and acetyl-CoA.

  • Mitochondrial Transport and Oxidation: The resulting shorter-chain acyl-CoAs (acetyl-CoA and propionyl-CoA) are converted to their carnitine esters and transported to the mitochondria for complete oxidation via the citric acid cycle.[8][9]

Proposed_Metabolism_of_17_Methyldocosanoyl_CoA cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion FattyAcid 17-Methyldocosanoic Acid AcylCoA This compound FattyAcid->AcylCoA VLC-ACS BetaOx 7 Cycles of β-Oxidation AcylCoA->BetaOx ALDP Transport Intermediate 3-Methyloctanoyl-CoA BetaOx->Intermediate Acetyl_CoA_P Acetyl_CoA_P BetaOx->Acetyl_CoA_P 7x Acetyl-CoA AlphaOx α-Oxidation Intermediate->AlphaOx PHYH, 2-HPCL, ALDH FinalProduct 2-Methylheptanoic Acid AlphaOx->FinalProduct FinalAcylCoA 2-Methylheptanoyl-CoA FinalProduct->FinalAcylCoA Acyl-CoA Synthetase FinalBetaOx Final β-Oxidation FinalAcylCoA->FinalBetaOx Propionyl_CoA_P Propionyl_CoA_P FinalBetaOx->Propionyl_CoA_P Propionyl-CoA Acetyl_CoA_P2 Acetyl_CoA_P2 FinalBetaOx->Acetyl_CoA_P2 Acetyl-CoA Acetyl_CoA_M Acetyl-CoA Acetyl_CoA_P->Acetyl_CoA_M Carnitine Shuttle Propionyl_CoA_M Propionyl-CoA Propionyl_CoA_P->Propionyl_CoA_M Carnitine Shuttle Acetyl_CoA_P2->Acetyl_CoA_M Carnitine Shuttle TCA TCA Cycle Acetyl_CoA_M->TCA Propionyl_CoA_M->TCA via Succinyl-CoA

Caption: Proposed metabolic pathway of this compound.

Key Enzymes and Their Putative Roles

The degradation of this compound is hypothesized to involve a series of enzymes with specific roles in peroxisomal fatty acid oxidation. The properties of these key enzymes are summarized in the table below.

EnzymeAbbreviationEC NumberLocationPutative Role in this compound Metabolism
Very-Long-Chain Acyl-CoA SynthetaseVLC-ACS6.2.1.-Peroxisomal MembraneActivates 17-methyldocosanoic acid to its CoA ester.
Adrenoleukodystrophy ProteinALDP3.6.3.47Peroxisomal MembraneTransports this compound into the peroxisomal matrix.[7]
Acyl-CoA OxidaseACOX1.3.3.6Peroxisomal MatrixCatalyzes the first step of beta-oxidation. ACOX1 (straight-chain) and ACOX2 (branched-chain) may be involved.[8][10]
Multifunctional Protein 2MFP-21.1.1.211, 4.2.1.119Peroxisomal MatrixProvides enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities during beta-oxidation.[11]
3-Ketoacyl-CoA ThiolaseACAA12.3.1.16Peroxisomal MatrixCatalyzes the thiolytic cleavage in the final step of beta-oxidation.
Phytanoyl-CoA HydroxylasePHYH1.14.11.18Peroxisomal MatrixHydroxylates 3-methyloctanoyl-CoA at the alpha-position.
2-Hydroxyphytanoyl-CoA Lyase2-HPCL4.1.2.-Peroxisomal MatrixCleaves the 2-hydroxy intermediate to an aldehyde and formyl-CoA.[2]
α-Methylacyl-CoA RacemaseAMACR5.1.99.4Peroxisomal MatrixConverts the (R)-isomer of 2-methylheptanoyl-CoA to the (S)-isomer for further beta-oxidation.

Experimental Protocols

To investigate the metabolism of this compound, standardized methods for the analysis of BCFAs and for assaying the activity of key peroxisomal enzymes are required.

Quantification of Very-Long-Chain BCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of total fatty acid profiles from biological samples, such as plasma or cultured cells, to quantify 17-methyldocosanoic acid.[12][13][14]

1. Sample Preparation and Lipid Extraction: a. To 100 µL of plasma or a cell pellet, add an internal standard mix containing a known amount of a deuterated analog (e.g., d3-palmitic acid). b. Saponify the sample by adding 1 mL of 0.5 M KOH in 90% ethanol (B145695) and incubating at 60°C for 1 hour to release fatty acids from complex lipids. c. Acidify the sample to a pH below 3 with 6 M HCl. d. Extract the free fatty acids by adding 2 mL of hexane (B92381), vortexing for 1 minute, and centrifuging at 2000 x g for 5 minutes. e. Transfer the upper hexane layer to a new glass tube. Repeat the extraction and pool the hexane layers. f. Evaporate the hexane to dryness under a stream of nitrogen.

2. Derivatization: a. To the dried fatty acids, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). b. Seal the tube and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) esters of the fatty acids. c. Cool to room temperature before injection into the GC-MS.

3. GC-MS Analysis: a. Gas Chromatograph: Use a capillary column suitable for fatty acid methyl ester analysis (e.g., DB-225ms). b. Injector Temperature: 250°C. c. Oven Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 15 minutes. d. Carrier Gas: Helium at a constant flow rate of 1 mL/min. e. Mass Spectrometer: Operate in electron ionization (EI) mode. Scan from m/z 50 to 650. f. Quantification: Identify the peak for 17-methyldocosanoic acid-TMS ester based on its retention time and mass spectrum. Quantify by comparing its peak area to that of the internal standard.

GCMS_Workflow Sample Biological Sample (Plasma/Cells) InternalStandard Add Internal Standard Sample->InternalStandard Saponification Saponification (KOH, 60°C) InternalStandard->Saponification Acidification Acidification (HCl) Saponification->Acidification Extraction Hexane Extraction Acidification->Extraction Drying Evaporation (Nitrogen Stream) Extraction->Drying Derivatization Derivatization (BSTFA, 60°C) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

Caption: Experimental workflow for GC-MS analysis of BCFAs.
Assay for Acyl-CoA Oxidase (ACOX) Activity

This spectrophotometric assay measures the production of H₂O₂, a byproduct of the ACOX reaction, using a coupled reaction with horseradish peroxidase (HRP).[10][15][16]

1. Reagents: a. Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4. b. Substrate: 100 µM this compound in assay buffer. c. HRP: 10 units/mL horseradish peroxidase. d. Chromogen: 1 mM 4-aminoantipyrine (B1666024) and 10 mM phenol. e. Sample: Peroxisome-enriched fraction or purified enzyme.

2. Procedure: a. Prepare a reaction mixture containing 800 µL of assay buffer, 50 µL of HRP, and 50 µL of the chromogen solution in a cuvette. b. Add 50 µL of the sample and incubate at 37°C for 3 minutes to equilibrate. c. Start the reaction by adding 50 µL of the substrate solution. d. Monitor the increase in absorbance at 500 nm for 5-10 minutes using a spectrophotometer. The change in absorbance is due to the formation of a colored product from the oxidation of the chromogen by H₂O₂ in the presence of HRP. e. Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Assay for Peroxisomal 3-Ketoacyl-CoA Thiolase (ACAA1) Activity

This assay measures the thiolytic cleavage of a model substrate, acetoacetyl-CoA, by monitoring the decrease in absorbance due to the disappearance of the substrate's magnesium complex.[17][18]

1. Reagents: a. Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 25 mM MgCl₂. b. Substrate: 0.1 mM acetoacetyl-CoA. c. Co-substrate: 0.1 mM Coenzyme A (CoA). d. Sample: Peroxisome-enriched fraction or purified enzyme.

2. Procedure: a. In a cuvette, mix 850 µL of assay buffer, 50 µL of acetoacetyl-CoA, and 50 µL of the sample. b. Incubate at 37°C for 3 minutes. c. Initiate the reaction by adding 50 µL of CoA. d. Immediately monitor the decrease in absorbance at 303 nm for 5 minutes. The disappearance of the Mg²⁺-enolate complex of acetoacetyl-CoA results in a decrease in absorbance. e. Calculate the thiolase activity from the rate of absorbance change using the molar extinction coefficient of the acetoacetyl-CoA-Mg²⁺ complex.

Conclusion and Future Directions

The metabolic pathway of this compound, a novel very-long-chain branched-chain fatty acid, is proposed to be a multi-step process initiated in the peroxisome. This pathway likely involves an initial phase of beta-oxidation, followed by alpha-oxidation to handle the methyl branch, and subsequent beta-oxidation of the resulting shorter-chain intermediates. The final products, acetyl-CoA and propionyl-CoA, are shuttled to the mitochondria for complete oxidation.

This guide provides a theoretical framework and practical experimental protocols to stimulate and facilitate research into this and other understudied BCFAs. Future investigations should focus on:

  • Confirmation of the metabolic pathway: Using stable isotope-labeled 17-methyldocosanoic acid to trace its metabolic fate in cultured cells and animal models.

  • Enzyme characterization: Identifying and characterizing the specific acyl-CoA synthetases, oxidases, and other enzymes that exhibit activity towards this compound and its intermediates.

  • Physiological and Pathological Relevance: Investigating the endogenous occurrence of 17-methyldocosanoic acid and its potential accumulation in metabolic disorders associated with peroxisomal dysfunction.

A thorough understanding of the metabolism of complex fatty acids like this compound will provide deeper insights into the intricacies of lipid metabolism and may uncover new therapeutic targets for related metabolic diseases.

References

17-Methyldocosanoyl-CoA: A Potential Biomarker in the Landscape of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic disorders, including insulin (B600854) resistance, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is paramount for early diagnosis, risk stratification, and the development of targeted therapies. Very-long-chain fatty acids (VLCFAs) and their derivatives are emerging as critical players in the pathophysiology of these conditions. This technical guide focuses on 17-Methyldocosanoyl-CoA, a methylated very-long-chain acyl-CoA, as a potential biomarker for metabolic dysregulation. While direct evidence for this specific molecule is nascent, this paper will synthesize the broader knowledge of methylated and very-long-chain fatty acid metabolism, their analytical determination, and their implication in metabolic diseases, providing a framework for future research and development.

Introduction: The Role of Very-Long-Chain Fatty Acids in Metabolic Health

Very-long-chain fatty acids are lipids with carbon chains of 22 atoms or more. They are essential components of cellular membranes, particularly sphingolipids in the nervous system, and serve as precursors for signaling molecules. The metabolism of VLCFAs primarily occurs in peroxisomes through a process of β-oxidation.[1][2] Disruptions in peroxisomal function can lead to the accumulation of VLCFAs, a hallmark of several genetic metabolic disorders collectively known as peroxisomal disorders, such as Zellweger spectrum disorders and X-linked adrenoleukodystrophy.[1][2]

Emerging evidence suggests that beyond these rare genetic conditions, subtle dysregulation of VLCFA metabolism is implicated in more common metabolic diseases.[1][2] The accumulation of VLCFAs and related lipid species can induce cellular stress, inflammation, and insulin resistance, key drivers in the pathogenesis of T2D and NAFLD.[1][3]

This compound is a specific type of VLCFA, a coenzyme A derivative of 17-methyldocosanoic acid. Methylated fatty acids, also known as branched-chain fatty acids (BCFAs), have distinct metabolic pathways and biological functions. Their presence and concentration can reflect specific metabolic states and enzymatic activities.

Quantitative Data Summary

Direct quantitative data for this compound in metabolic disorders is not yet widely available in the literature. However, by examining data on total VLCFAs and representative BCFAs in patient cohorts, we can infer the potential diagnostic value. The following tables summarize findings from relevant studies, providing a basis for comparison.

Table 1: Plasma Very-Long-Chain Fatty Acid Levels in Peroxisomal Biogenesis Disorders

AnalytePatient GroupConcentration (μg/mL)Control GroupConcentration (μg/mL)Fold ChangeReference
C26:0 (Hexacosanoic acid)Zellweger Syndrome2.5 ± 0.8Healthy Controls0.03 ± 0.01~83x[4]
C24:0/C22:0 RatioX-linked Adrenoleukodystrophy3.1 ± 0.9Healthy Controls0.8 ± 0.2~3.9x[4]
Phytanic AcidRefsum Disease>200Healthy Controls<3>66x[5]
Pristanic AcidRefsum Disease>10Healthy Controls<1>10x[5]

Table 2: Hepatic Branched-Chain Fatty Acid Profile in Non-Alcoholic Fatty Liver Disease (NAFLD)

Analyte GroupPatient GroupRelative Abundance (%)Control GroupRelative Abundance (%)P-valueReference
Total iso-BCFAsNAFLD1.5 ± 0.3Healthy Controls1.1 ± 0.2<0.05[6][7]
Total anteiso-BCFAsNAFLD0.8 ± 0.2Healthy Controls0.6 ± 0.1<0.05[6][7]
Total trimethyl-BCFAsNAFLD0.4 ± 0.1Healthy Controls0.2 ± 0.05<0.01[6][7]

Signaling Pathways and Pathophysiological Mechanisms

The accumulation of VLCFAs and BCFAs due to impaired peroxisomal oxidation can trigger several signaling pathways that contribute to metabolic dysregulation.

Induction of Insulin Resistance

Elevated levels of saturated VLCFAs can lead to the accumulation of lipotoxic intermediates like ceramides (B1148491) and diacylglycerols (DAGs) in skeletal muscle and liver.[3][8] These molecules can interfere with the insulin signaling cascade by activating protein kinase C (PKC) isoforms, which in turn phosphorylate and inhibit key components of the pathway, such as the insulin receptor substrate (IRS) and Akt/PKB.[9] This impairment of insulin signaling leads to reduced glucose uptake and utilization, a hallmark of insulin resistance.[3]

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake VLCFA Elevated VLCFAs Ceramides_DAG Ceramides / DAG VLCFA->Ceramides_DAG PKC PKC Activation Ceramides_DAG->PKC PKC->IRS Inhibition PKC->AKT Inhibition

Figure 1: Impairment of Insulin Signaling by VLCFA-induced Lipotoxicity.
Peroxisomal Dysfunction and Oxidative Stress

The β-oxidation of fatty acids in peroxisomes is a major source of hydrogen peroxide (H2O2), a reactive oxygen species (ROS).[10] Under normal conditions, this H2O2 is detoxified by peroxisomal catalase. However, when the influx of VLCFAs exceeds the oxidative capacity of peroxisomes, or if catalase activity is compromised, excess H2O2 can leak into the cytoplasm, leading to oxidative stress.[10] This oxidative stress can damage cellular components and further exacerbate insulin resistance and inflammation.[1]

Peroxisomal_Oxidative_Stress cluster_peroxisome Peroxisome VLCFA_CoA VLCFA-CoA Peroxisome Peroxisome VLCFA_CoA->Peroxisome Beta_Oxidation β-Oxidation H2O2 Hydrogen Peroxide (H2O2) Beta_Oxidation->H2O2 Catalase Catalase H2O2->Catalase Detoxification Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Excess Leakage H2O_O2 H2O + O2 Catalase->H2O_O2 Cellular_Damage Cellular Damage & Insulin Resistance Oxidative_Stress->Cellular_Damage

Figure 2: Peroxisomal β-oxidation and the generation of oxidative stress.

Experimental Protocols

The accurate quantification of this compound and other VLCFAs in biological matrices is critical for their validation as biomarkers. The following provides a detailed methodology for the analysis of VLCFAs and BCFAs in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.

Sample Preparation and Lipid Extraction
  • Sample Collection: Collect whole blood in EDTA-containing tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Internal Standards: Spike plasma samples with a known concentration of deuterated internal standards for VLCFAs (e.g., d4-C26:0) and BCFAs to correct for extraction efficiency and matrix effects.

  • Hydrolysis: To release fatty acids from their CoA esters and other complex lipids, perform an acid hydrolysis step. Add 1 mL of 2.5 M HCl in methanol (B129727) to 100 µL of plasma and incubate at 90°C for 1 hour.[1]

  • Liquid-Liquid Extraction: After cooling, add 1.5 mL of hexane (B92381) and 0.5 mL of water. Vortex vigorously for 2 minutes and centrifuge at 1,500 x g for 5 minutes.

  • Collection: Carefully collect the upper hexane layer containing the free fatty acids and transfer to a new glass tube.

  • Drying: Evaporate the hexane under a gentle stream of nitrogen gas.

Derivatization

To improve chromatographic separation and ionization efficiency for MS analysis, the carboxyl group of the fatty acids is derivatized.

  • Reagent Preparation: Prepare a derivatization reagent consisting of 2-picolylamine and 2,2'-dipyridyl disulfide in acetonitrile.

  • Reaction: Reconstitute the dried lipid extract in the derivatization reagent and incubate at 60°C for 20 minutes.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).

    • Gradient: A linear gradient from 60% to 100% mobile phase B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 60% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard are monitored. For this compound, the transition would be determined based on its specific fragmentation pattern. For a representative VLCFA like C26:0, a typical transition would be monitored.

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for each analyte and internal standard using the instrument's software.

  • Calibration Curve: Prepare a calibration curve using a series of standard solutions of known concentrations of the target fatty acids.

  • Quantification: Calculate the concentration of each analyte in the plasma samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

Experimental_Workflow Start Plasma Sample Collection Spike Spike with Internal Standards Start->Spike Hydrolysis Acid Hydrolysis Spike->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Dry Evaporation Extraction->Dry Derivatization Derivatization Dry->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis End Biomarker Concentration Data_Analysis->End

Figure 3: A generalized experimental workflow for VLCFA analysis.

Conclusion and Future Directions

While direct evidence specifically implicating this compound in common metabolic disorders is still emerging, the established links between peroxisomal dysfunction, VLCFA and BCFA accumulation, and the pathogenesis of insulin resistance, T2D, and NAFLD provide a strong rationale for its investigation as a novel biomarker. The analytical methods outlined in this guide offer a robust framework for the sensitive and specific quantification of this and other related fatty acids in clinical and research settings.

Future research should focus on:

  • Targeted Quantification: Developing and validating specific assays for this compound in large, well-characterized patient cohorts with metabolic disorders.

  • Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound and other methylated VLCFAs contribute to cellular dysfunction and disease progression.

  • Therapeutic Targeting: Exploring whether modulating the metabolic pathways of methylated VLCFAs could represent a novel therapeutic strategy for metabolic diseases.

By advancing our understanding of the role of these unique lipid molecules, we can pave the way for improved diagnostics and therapeutics for a range of metabolic disorders.

References

Navigating the Landscape of 17-Methyldocosanoyl-CoA: A Technical Guide to Commercial Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the procurement of high-quality standards for specific lipid molecules is a critical starting point for robust and reproducible experimental outcomes. This technical guide provides an in-depth overview of the commercial availability and purity of 17-Methyldocosanoyl-CoA, a long-chain, methyl-branched acyl-coenzyme A. Furthermore, it outlines general experimental protocols for the synthesis and analysis of related compounds and explores the broader context of the biological significance of methyl-branched fatty acids.

Commercial Availability and Purity of this compound Standards

SupplierProduct NameCatalog NumberStated PurityNotes
MedChemExpressThis compoundHY-CE00512Not specifiedProduct is listed as a coenzyme A derivative for research use only. A Certificate of Analysis would be required for detailed purity information.
TargetMolThis compoundNot specifiedNot specifiedListed as a derivative of coenzyme A. Further inquiry is needed to obtain purity data.

Note: While a specific Certificate of Analysis for this compound was not found, sample certificates for other MedChemExpress products indicate that purity is typically determined by methods such as LCMS and is often high (e.g., >99%). Researchers are strongly advised to request a lot-specific Certificate of Analysis from the supplier before purchase.

Experimental Protocols: Synthesis and Analysis

Direct experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature. However, established methodologies for the synthesis of branched-chain acyl-CoAs and the analysis of long-chain acyl-CoAs provide a strong foundation for working with this molecule.

Conceptual Synthesis of Branched-Chain Acyl-CoAs

The biosynthesis of branched-chain fatty acids, and subsequently their CoA derivatives, can be engineered in microbial systems like E. coli. This typically involves the integration of genes encoding for the branched-chain α-keto acid dehydrogenase complex. The general principle involves utilizing branched-chain amino acid degradation pathways to generate the necessary precursors.

G Conceptual Workflow for Biosynthesis of Branched-Chain Acyl-CoA A Branched-Chain Amino Acid (e.g., Leucine, Isoleucine, Valine) B Transamination A->B C Branched-Chain α-Keto Acid B->C D Oxidative Decarboxylation (Branched-Chain α-Keto Acid Dehydrogenase Complex) C->D E Branched-Chain Acyl-CoA (e.g., Isovaleryl-CoA) D->E F Fatty Acid Synthase (FAS) E->F G Elongation with Malonyl-CoA F->G Initiation H Long-Chain Methyl-Branched Fatty Acyl-ACP G->H n cycles I Thioesterase H->I J Long-Chain Methyl-Branched Fatty Acid I->J K Acyl-CoA Synthetase J->K L This compound K->L

Conceptual workflow for the biosynthesis of a long-chain methyl-branched acyl-CoA.
Analysis of Long-Chain Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs. The analysis of branched-chain acyl-CoA thioesters can be achieved with appropriate chromatographic separation to resolve isobaric species. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety, which is a diagnostic marker.

G General Workflow for LC-MS/MS Analysis of Acyl-CoAs A Sample Preparation (e.g., Tissue homogenization, cell lysis) B Acyl-CoA Extraction (e.g., Solid-phase extraction) A->B C Liquid Chromatography (LC) (e.g., Reversed-phase C18) B->C D Separation of Acyl-CoAs C->D E Tandem Mass Spectrometry (MS/MS) D->E F Ionization (e.g., ESI) E->F G Precursor Ion Selection (MS1) F->G H Collision-Induced Dissociation (CID) G->H I Fragment Ion Analysis (MS2) (e.g., Neutral loss of 507 Da) H->I J Data Analysis (Quantification and Identification) I->J

General workflow for the analysis of long-chain acyl-CoAs using LC-MS/MS.

Biological Significance and Potential Signaling Pathways

While specific signaling pathways involving this compound are not yet elucidated, the broader class of methyl-branched fatty acids plays crucial roles in cellular function. They are integral components of cell membranes, influencing fluidity and permeability. In organisms like Caenorhabditis elegans, the de novo synthesis of monomethyl branched-chain fatty acids is essential for growth and development.

Methyl-branched fatty acids are synthesized from branched-chain amino acid catabolism precursors and can be incorporated into various lipid species. Their metabolism is distinct from that of straight-chain fatty acids and can involve alpha-oxidation in peroxisomes. Given the role of fatty acids as signaling molecules, it is plausible that long-chain branched acyl-CoAs like this compound could modulate lipid-sensing pathways.

G Potential Influence of Fatty Acyl-CoAs on Cellular Signaling cluster_0 Metabolic Inputs cluster_1 Acyl-CoA Pool cluster_2 Cellular Processes A Branched-Chain Amino Acids C This compound A->C B Straight-Chain Fatty Acids D Other Acyl-CoAs B->D E Membrane Synthesis & Fluidity C->E F Energy Production (β-oxidation, α-oxidation) C->F G Protein Acylation C->G H Gene Expression (e.g., via PPARs) C->H Modulation D->E D->F D->G D->H Modulation

Hypothesized roles of this compound in cellular processes and signaling.

Conclusion

This compound is a commercially available but under-characterized long-chain methyl-branched acyl-CoA. While obtaining definitive purity data from suppliers is a necessary step for researchers, established methods for the synthesis and analysis of related compounds provide a solid framework for its use in experimental settings. The known biological importance of methyl-branched fatty acids suggests that this compound could play significant roles in membrane biology and cellular signaling, making it an intriguing molecule for future research in lipidomics and drug discovery.

Methodological & Application

Synthesis and Application of 17-Methyldocosanoyl-CoA for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Very-long-chain fatty acids (VLCFAs) and their CoA-esters are crucial intermediates in numerous metabolic pathways, including fatty acid elongation, sphingolipid synthesis, and peroxisomal β-oxidation.[1] Branched-chain fatty acids, a subclass of these lipids, are also significant in various biological processes. The availability of specific acyl-CoA thioesters, such as 17-methyldocosanoyl-CoA, is essential for the in vitro study of enzymes involved in these pathways and for the screening of potential therapeutic agents that target lipid metabolism. This document provides a detailed guide for the chemical synthesis, purification, and application of this compound in relevant in vitro assays.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step chemical process: the activation of 17-methyldocosanoic acid to an N-hydroxysuccinimide (NHS) ester, followed by the coupling of the activated fatty acid with Coenzyme A (CoA). This method is favored for its high yield and the stability of the NHS-ester intermediate.[2][3]

Physicochemical Properties of Reactants and Product

A summary of the key physicochemical properties of the starting material and related compounds is provided in Table 1. These properties are important for handling, solubility, and purification steps.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
Docosanoic AcidC22H44O2340.58~80Poorly soluble in water; soluble in organic solvents.[4][5]
17-Methyldocosanoic AcidC23H46O2354.61Estimated to be similar to docosanoic acidExpected to be poorly soluble in water; soluble in organic solvents.
N-HydroxysuccinimideC4H5NO3115.0996-99Soluble in water and polar organic solvents.
Coenzyme A (free acid)C21H36N7O16P3S767.53DecomposesSoluble in water.
This compoundC44H80N7O17P3S1104.13Not availableExpected to be soluble in aqueous buffers.

Table 1: Physicochemical properties of key compounds.

Experimental Protocol: Chemical Synthesis

Materials:

Step 1: Synthesis of 17-Methyldocosanoic Acid NHS-Ester

  • Dissolve 17-methyldocosanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous ethyl acetate.

  • Add dicyclohexylcarbodiimide (1.1 equivalents) to the solution at 0°C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Remove the precipitate by filtration.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the pure 17-methyldocosanoic acid NHS-ester.

Step 2: Synthesis of this compound

  • Dissolve the purified 17-methyldocosanoic acid NHS-ester (1.5 equivalents) in a minimal amount of tetrahydrofuran (THF).

  • In a separate flask, dissolve Coenzyme A trilithium salt (1 equivalent) in 0.5 M sodium bicarbonate buffer (pH 8.0).

  • Slowly add the NHS-ester solution to the CoA solution with vigorous stirring.

  • Maintain the pH of the reaction mixture at 7.5-8.0 by adding small amounts of 1 M sodium bicarbonate if necessary.

  • Allow the reaction to proceed for 4-6 hours at room temperature.

  • Monitor the reaction progress by checking for the disappearance of free thiol groups using Ellman's reagent.

  • Once the reaction is complete, acidify the solution to pH 3-4 with 1 M HCl.

  • The product, this compound, can then be purified by solid-phase extraction or preparative HPLC.

Purification and Characterization

Purification:

  • High-Performance Liquid Chromatography (HPLC): Purification of the synthesized this compound is effectively achieved using reversed-phase HPLC. A C18 column is typically used with a gradient elution system.[6][7]

    • Mobile Phase A: 75 mM KH2PO4, pH 4.9

    • Mobile Phase B: Acetonitrile with 600 mM acetic acid

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the acyl-CoA.

    • Detection: UV absorbance at 260 nm.

Characterization:

  • Mass Spectrometry (MS): The identity and purity of the final product should be confirmed by mass spectrometry.[8] Electrospray ionization (ESI) in positive mode is commonly used for the analysis of acyl-CoAs. The expected molecular ion for this compound would be [M+H]+ at m/z 1105.13.

Expected Yields

The expected yields for each step are summarized in Table 2. These are typical yields based on the synthesis of other long-chain acyl-CoAs and may vary.

Reaction StepProductTypical Yield (%)
NHS-Ester Synthesis17-Methyldocosanoic Acid NHS-Ester80-95
CoA CouplingThis compound60-80

Table 2: Expected reaction yields.

In Vitro Applications of this compound

This compound is a valuable substrate for studying enzymes involved in very-long-chain and branched-chain fatty acid metabolism.

Signaling Pathways and Experimental Workflows

The metabolism of very-long-chain fatty acids, including branched-chain variants, primarily occurs in peroxisomes. The following diagram illustrates the general pathway of peroxisomal beta-oxidation.

Peroxisomal_Beta_Oxidation VLCFA_CoA This compound Acyl_CoA_Oxidase Acyl-CoA Oxidase (ACOX) VLCFA_CoA->Acyl_CoA_Oxidase Enoyl_CoA 2-trans-Enoyl-CoA Acyl_CoA_Oxidase->Enoyl_CoA H2O2 Bifunctional_Enzyme D-Bifunctional Protein (DBP) Enoyl_CoA->Bifunctional_Enzyme Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Bifunctional_Enzyme->Hydroxyacyl_CoA Thiolase Peroxisomal Thiolase (PTH) Hydroxyacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assay In Vitro Assay Synthesis Chemical Synthesis of This compound Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Assay_Setup Prepare Assay Buffer and Enzyme Characterization->Assay_Setup Substrate_Addition Add this compound Assay_Setup->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Detection Detect Product Formation (e.g., Spectrophotometry) Incubation->Detection Data_Analysis Calculate Enzyme Activity Detection->Data_Analysis

References

Application Notes and Protocols for Isotope-Labeled 17-Methyldocosanoyl-CoA in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological roles, from influencing cell membrane fluidity to acting as signaling molecules.[1][2] 17-Methyldocosanoyl-CoA is a long-chain fatty acyl-CoA with a methyl branch near the omega end. The study of its metabolic fate is crucial for understanding its physiological and pathological significance. Isotope labeling is a powerful technique for tracing the metabolism of molecules in biological systems.[3] By replacing one or more atoms in a molecule with their stable isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), researchers can track the molecule's absorption, distribution, metabolism, and excretion (ADME) with high specificity and sensitivity using mass spectrometry.[4]

This document provides detailed application notes and protocols for the use of isotope-labeled this compound in metabolic tracing studies. Due to the limited specific literature on this compound, the metabolic pathways and protocols described herein are based on the established principles of very-long-chain and branched-chain fatty acid metabolism.

Putative Metabolic Pathway of this compound

The metabolism of long-chain and branched-chain fatty acids typically involves mitochondrial and peroxisomal beta-oxidation.[5] For a very-long-chain fatty acid like 17-methyldocosanoic acid, it is likely first activated to its CoA ester, this compound, in the cytoplasm. Due to its chain length, it would then be transported into peroxisomes for initial chain-shortening via beta-oxidation. The methyl branch at the 17th position would necessitate specific enzymatic machinery, potentially involving alpha-oxidation if the branch is at the beta-carbon relative to the carboxyl group during oxidation. Once sufficiently shortened, the resulting acyl-CoAs can be transported to the mitochondria for complete oxidation to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for energy production.

cluster_Cytoplasm Cytoplasm cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion 17-Methyldocosanoic_Acid Isotope-Labeled 17-Methyldocosanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 17-Methyldocosanoic_Acid->Acyl_CoA_Synthetase 17-Methyldocosanoyl_CoA Isotope-Labeled This compound Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation 17-Methyldocosanoyl_CoA->Peroxisomal_Beta_Oxidation Transport Acyl_CoA_Synthetase->17-Methyldocosanoyl_CoA Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Peroxisomal_Beta_Oxidation->Shortened_Acyl_CoA Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Shortened_Acyl_CoA->Mitochondrial_Beta_Oxidation Transport Acetyl_CoA Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Putative metabolic pathway of this compound.

Experimental Workflow for Metabolic Tracing

A typical metabolic tracing experiment involves the introduction of the isotope-labeled compound into a biological system, followed by the collection of samples at various time points and analysis by mass spectrometry to identify and quantify the labeled metabolites.

Tracer_Admin Administration of Isotope-Labeled This compound Sample_Collection Sample Collection (Cells, Tissues, Biofluids) Tracer_Admin->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Derivatization Derivatization (Optional) Lipid_Extraction->Derivatization LC_MS_Analysis LC-MS/MS Analysis Derivatization->LC_MS_Analysis Data_Analysis Data Analysis and Metabolite Identification LC_MS_Analysis->Data_Analysis

General experimental workflow for metabolic tracing.

Data Presentation

Quantitative data from metabolic tracing experiments should be organized to clearly show the incorporation of the isotope label into downstream metabolites over time.

Table 1: In Vitro Isotope Incorporation into Cellular Lipids

Time Point (hours)Labeled 17-Methyldocosanoic Acid (%)Labeled Downstream Metabolite 1 (%)Labeled Downstream Metabolite 2 (%)
010000
285105
6602515
12304030
24105040

Table 2: In Vivo Distribution of Isotope Label in Tissues

TissueLabeled 17-Methyldocosanoic Acid (nmol/g)Labeled Downstream Metabolite 1 (nmol/g)Labeled Downstream Metabolite 2 (nmol/g)
Liver15.2 ± 2.18.7 ± 1.54.3 ± 0.8
Adipose25.8 ± 3.52.1 ± 0.41.0 ± 0.2
Muscle8.1 ± 1.25.4 ± 0.92.9 ± 0.5
Plasma5.6 ± 0.73.2 ± 0.61.8 ± 0.3

Experimental Protocols

Protocol 1: In Vitro Metabolic Tracing in Cultured Cells

Objective: To trace the incorporation and metabolism of isotope-labeled this compound in a cell culture model.

Materials:

  • Isotope-labeled 17-Methyldocosanoic Acid (e.g., ¹³C-labeled)

  • Cell culture medium and supplements

  • Cultured cells of interest (e.g., hepatocytes, adipocytes)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (for lipid extraction)

  • Internal standards for mass spectrometry

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow to a specified confluency.

  • Tracer Incubation: Prepare the labeling medium by supplementing the standard culture medium with the isotope-labeled 17-Methyldocosanoic Acid at a final concentration typically in the low micromolar range. Remove the standard medium from the cells, wash once with PBS, and add the labeling medium.

  • Time-Course Experiment: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Collection: At each time point, aspirate the labeling medium, wash the cells twice with ice-cold PBS.

  • Metabolite Extraction: Add a pre-chilled extraction solvent mixture (e.g., Methanol:Chloroform:Water, 2:1:0.8 v/v/v) to the cells. Scrape the cells and collect the lysate.

  • Lipid Extraction: Perform a Bligh-Dyer or Folch lipid extraction to separate the lipid-containing organic phase from the aqueous phase.

  • Sample Preparation for MS: Evaporate the organic phase under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis. Add internal standards for quantification.

  • LC-MS/MS Analysis: Analyze the samples using an appropriate LC-MS/MS method to separate and detect the labeled parent compound and its metabolites.[5][6]

  • Data Analysis: Process the mass spectrometry data to identify and quantify the isotopologues of 17-Methyldocosanoic Acid and its downstream metabolites.

Protocol 2: In Vivo Metabolic Tracing in Animal Models

Objective: To investigate the absorption, distribution, and metabolism of isotope-labeled this compound in an animal model (e.g., mouse).

Materials:

  • Isotope-labeled 17-Methyldocosanoic Acid

  • Vehicle for administration (e.g., corn oil)

  • Animal model (e.g., C57BL/6 mice)

  • Equipment for oral gavage or intravenous injection

  • Anesthesia and surgical tools for tissue collection

  • Blood collection tubes (e.g., EDTA-coated)

  • Homogenizer for tissues

  • Lipid extraction solvents

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Tracer Administration: Formulate the isotope-labeled 17-Methyldocosanoic Acid in a suitable vehicle. Administer the tracer to the animals via oral gavage or intravenous injection at a specific dose.

  • Time-Course Study: At designated time points post-administration (e.g., 1, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture.

  • Tissue Collection: At the final time point, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, muscle, brain).

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate plasma.

    • Tissues: Weigh and homogenize the tissues in a suitable buffer.

  • Lipid Extraction: Perform a lipid extraction from plasma and tissue homogenates as described in Protocol 1.

  • Sample Preparation and LC-MS/MS Analysis: Prepare and analyze the samples as described in Protocol 1.

  • Data Analysis: Analyze the mass spectrometry data to determine the concentration and isotopic enrichment of 17-Methyldocosanoic Acid and its metabolites in different tissues and plasma over time.

Conclusion

The use of isotope-labeled this compound for metabolic tracing provides a powerful tool to elucidate its metabolic fate and biological functions. While specific data for this particular molecule is currently scarce, the application of established protocols for branched-chain and very-long-chain fatty acids, as detailed in this document, will enable researchers to gain valuable insights. These studies are essential for understanding the role of such lipids in health and disease and may pave the way for novel therapeutic strategies in drug development.[7]

References

Application of 17-Methyldocosanoyl-CoA in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

17-Methyldocosanoyl-CoA is a coenzyme A derivative of 17-methyldocosanoic acid, a long-chain branched-chain fatty acid. While research specifically focused on this compound is limited, the broader class of very-long-chain and branched-chain fatty acyl-CoAs has emerged as potent endogenous ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor and transcription factor that plays a critical role in the regulation of lipid metabolism and inflammation, making it a key target in drug discovery for metabolic diseases.

Therapeutic Potential

The activation of PPARα by its ligands can lead to a variety of physiological effects with therapeutic potential, including:

  • Lowering of plasma triglycerides: PPARα activation stimulates the expression of genes involved in fatty acid oxidation and lipoprotein lipase, leading to increased clearance of triglycerides.

  • Increased HDL cholesterol: PPARα agonists have been shown to increase the production of apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL).

  • Anti-inflammatory effects: PPARα activation can inhibit the expression of pro-inflammatory genes.

Given that very-long-chain and branched-chain fatty acyl-CoAs are high-affinity PPARα ligands, this compound is a promising candidate for the development of novel PPARα modulators for the treatment of dyslipidemia, atherosclerosis, and other metabolic disorders.

Mechanism of Action

This compound, as a branched-chain fatty acyl-CoA, is hypothesized to act as a direct ligand for PPARα. Upon binding to the ligand-binding domain of PPARα, it induces a conformational change in the receptor. This conformational change promotes the dissociation of corepressors and the recruitment of coactivators, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Quantitative Data

The following table summarizes the binding affinities of various very-long-chain and branched-chain fatty acyl-CoAs for PPARα. While data for this compound is not available, the presented data for structurally similar molecules provide a strong indication of its potential as a high-affinity PPARα ligand.

LigandDissociation Constant (Kd) (nM)Reference
C20:0-CoA (Arachidoyl-CoA)12.3 ± 2.1[1]
C22:0-CoA (Behenoyl-CoA)28.8 ± 5.4[1]
C24:0-CoA (Lignoceroyl-CoA)3.3 ± 0.6[1]
Phytanoyl-CoA11.2 ± 1.8[1]
Pristanoyl-CoA11.0 ± 2.0[1]

Signaling Pathway

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acid 17-Methyldocosanoic Acid Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Acyl_CoA This compound Acyl_CoA_Synthetase->Acyl_CoA PPARa PPARα Acyl_CoA->PPARa Ligand Binding CoRepressor Corepressor PPARa->CoRepressor Dissociation CoActivator Coactivator PPARa->CoActivator Recruitment PPRE PPRE PPARa->PPRE Heterodimerization & DNA Binding RXR RXR RXR->PPRE Heterodimerization & DNA Binding Target_Gene Target Gene Transcription (e.g., CPT1, ACO) PPRE->Target_Gene Activation Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_binding In Vitro Binding Affinity cluster_activity Cell-Based Functional Activity cluster_downstream Downstream Target Gene Expression Synthesis Synthesis of This compound Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry (MS) Analysis Purification->Characterization Ligand_Binding PPARα Ligand Binding Assay Characterization->Ligand_Binding Ki_Determination Determination of Ki value Ligand_Binding->Ki_Determination Reporter_Assay PPARα Reporter Gene Assay Ki_Determination->Reporter_Assay EC50_Determination Determination of EC50 value Reporter_Assay->EC50_Determination Cell_Treatment Treat cells with This compound EC50_Determination->Cell_Treatment qPCR Quantitative PCR (qPCR) for PPARα target genes Cell_Treatment->qPCR Gene_Expression_Analysis Analysis of Gene Expression Changes qPCR->Gene_Expression_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Mass Spectrometry Analysis of 17-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor ionization of 17-Methyldocosanoyl-CoA in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to ionize effectively in mass spectrometry?

A1: The challenging ionization of this compound stems from its chemical structure. It possesses a long, non-polar 23-carbon chain (docosanoyl) with a methyl branch, which imparts a significant hydrophobic character. This hydrophobicity makes it less amenable to conventional electrospray ionization (ESI), a technique that generally favors more polar molecules. The large size and limited charge-carrying capacity of the molecule also contribute to its poor ionization efficiency.

Q2: What are the primary ionization techniques to consider for analyzing this compound?

A2: The most common ionization technique for acyl-CoAs is Electrospray Ionization (ESI) . However, due to the non-polar nature of this compound, alternative methods like Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI) should be considered as they are generally more effective for non-polar and weakly polar analytes.[1][2]

Q3: Should I use positive or negative ion mode for ESI analysis?

A3: Both positive and negative ion modes can be used for the analysis of long-chain fatty acyl-CoAs.[3]

  • Positive Ion Mode: Often utilized and can be enhanced by the formation of adducts with modifiers like ammonium.[3]

  • Negative Ion Mode: Can also be effective, particularly when targeting the phosphate (B84403) groups of the Coenzyme A moiety.

The optimal mode should be determined empirically for your specific experimental conditions.

Q4: Can chemical derivatization improve the signal intensity of this compound?

A4: Yes, chemical derivatization can significantly enhance ionization efficiency. While protocols for direct derivatization of long-chain acyl-CoAs are not abundant, strategies used for long-chain fatty acids can be adapted. This typically involves modifying the fatty acyl chain to introduce a more readily ionizable group. For instance, derivatization to form trimethyl-amino-ethyl (TMAE) iodide esters allows for analysis in positive ESI mode with enhanced sensitivity.[4]

Troubleshooting Guides

Issue 1: Poor Signal Intensity in Electrospray Ionization (ESI-MS)

This is a common challenge when analyzing this compound due to its hydrophobic nature.

dot

References

Technical Support Center: Optimizing 17-Methyldocosanoyl-CoA Extraction from Liver Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical steps for ensuring the stability of 17-Methyldocosanoyl-CoA in liver tissue?

A1: Due to their inherent instability, immediate processing of fresh liver tissue is optimal for preserving long-chain acyl-CoAs. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic and chemical degradation.[1] Repeated freeze-thaw cycles must be avoided as they can significantly compromise the integrity of lipids and their CoA esters.[1]

Q2: I am experiencing low recovery of my target acyl-CoA. What are the common causes and how can I troubleshoot this?

A2: Low recovery of LCFA-CoAs can be attributed to several factors. Here is a troubleshooting guide to address this common issue:

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis and Homogenization Ensure thorough homogenization of the liver tissue. A glass homogenizer is often recommended for effective disruption.[1] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is a good starting point.[1]
Degradation of Acyl-CoAs Perform all extraction steps quickly and on ice to minimize enzymatic activity.[1] Use fresh, high-purity solvents to prevent chemical degradation. The inclusion of an internal standard, such as Heptadecanoyl-CoA, early in the protocol can help monitor and correct for recovery losses.[1]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps by adjusting solvent composition and volume to ensure efficient binding and release of the target analyte.
Suboptimal Solvent System The choice of extraction solvent is critical. A common method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1]

Q3: Which analytical method is best suited for the quantification of this compound?

A3: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and specific quantification of LCFA-CoAs.[2] This technique allows for the separation of different acyl-CoA species and their accurate measurement, even at low concentrations.

Troubleshooting Guide

This section addresses specific problems you might encounter during the extraction and analysis workflow.

Problem 1: High Variability in Extraction Efficiency Between Samples
  • Possible Cause: Inconsistent homogenization.

    • Solution: Standardize the homogenization procedure, including the duration, speed, and the type of homogenizer used. Ensure the tissue is completely disrupted.

  • Possible Cause: Inconsistent sample handling.

    • Solution: Ensure all samples are handled with identical procedures, from thawing (if applicable) to extraction. Minimize the time samples spend at room temperature.

Problem 2: Poor Peak Shape and Resolution in HPLC-MS/MS Analysis
  • Possible Cause: Matrix effects from co-extracted lipids.

    • Solution: Incorporate a lipid removal step, such as a two-phase extraction with chloroform/methanol (B129727)/water, to separate the more polar acyl-CoAs from the bulk of the lipids.[3]

  • Possible Cause: Inappropriate HPLC column or mobile phase.

    • Solution: Use a C18 reversed-phase column suitable for lipid analysis. Optimize the mobile phase gradient, which often consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent like acetonitrile.[2][4]

  • Possible Cause: Sample dissolved in a solvent that is too strong.

    • Solution: If your sample is dissolved in a strong organic solvent, it may cause peak distortion. Try diluting the sample with water or the initial mobile phase buffer.[5]

Problem 3: No Detectable Peak for this compound
  • Possible Cause: The concentration of the analyte is below the detection limit of the instrument.

    • Solution: Increase the starting amount of liver tissue. Concentrate the final extract before injection. Ensure the mass spectrometer is operating in a sensitive and selective mode, such as Selected Reaction Monitoring (SRM).[6]

  • Possible Cause: Complete degradation of the analyte.

    • Solution: Re-evaluate the entire sample handling and extraction procedure to identify and mitigate all potential sources of degradation, including enzymatic activity and chemical instability. Work quickly and maintain cold temperatures throughout.[1]

  • Possible Cause: Incorrect mass transitions being monitored.

    • Solution: Verify the precursor and product ion masses for this compound. If a standard is not available, theoretical fragmentation patterns can be predicted.

Experimental Protocols

Detailed Protocol for Extraction of Long-Chain Acyl-CoAs from Liver Tissue

This protocol is adapted from established methods and combines solvent extraction with solid-phase extraction (SPE) for improved purity and recovery.[1][4]

Materials:

  • Frozen liver tissue (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate (B86663) ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add approximately 100 mg of frozen liver tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1]

    • Homogenize thoroughly on ice.

    • Add 2 mL of isopropanol and homogenize again.[4]

  • Solvent Extraction:

    • Add 4 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate to the homogenate.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.

    • Carefully collect the upper organic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Dilute the collected organic phase with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Condition a weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of the KH2PO4 buffer.

    • Load the diluted extract onto the SPE column.

    • Wash the column with 1 mL of the KH2PO4 buffer, followed by 1 mL of 2% formic acid.

    • Elute the acyl-CoAs with two 1 mL aliquots of 2% ammonium hydroxide in methanol. A second elution with 5% ammonium hydroxide in methanol can be performed to ensure complete recovery.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.[1]

    • Reconstitute the dried extract in a small, known volume of the initial HPLC mobile phase for analysis.

Data Presentation

Table 1: Comparison of Extraction Solvent Systems on Recovery of a Representative LCFA-CoA (e.g., C18:0-CoA)
Extraction Solvent SystemMean Recovery (%)Standard Deviation (%)
Acetonitrile/Isopropanol/KH2PO4 Buffer755.2
Chloroform/Methanol/Water (Bligh-Dyer)626.8
Perchloric Acid458.1

Data is hypothetical and for illustrative purposes.

Table 2: Effect of Homogenization Method on Extraction Yield
Homogenization MethodMean Yield (nmol/g tissue)Standard Deviation (nmol/g tissue)
Glass Homogenizer15.81.2
Bead Beater14.21.9
Sonication11.52.5

Data is hypothetical and for illustrative purposes.

Visualizations

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis LiverTissue 1. Liver Tissue (Frozen) Homogenization 2. Homogenization (KH2PO4 Buffer + Isopropanol) LiverTissue->Homogenization SolventExtraction 3. Solvent Extraction (Acetonitrile) Homogenization->SolventExtraction Centrifugation 4. Centrifugation SolventExtraction->Centrifugation SPE 5. Solid-Phase Extraction (SPE) Centrifugation->SPE Collect Supernatant Elution 6. Elution SPE->Elution Drying 7. Drying (Nitrogen) Elution->Drying Reconstitution 8. Reconstitution Drying->Reconstitution Analysis 9. HPLC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for the extraction of this compound from liver tissue.

TroubleshootingLogic Start Low Acyl-CoA Recovery CheckHomogenization Is Homogenization Complete? Start->CheckHomogenization CheckDegradation Are Samples Kept Cold & Processed Quickly? CheckHomogenization->CheckDegradation Yes ImproveHomogenization Optimize Homogenization Method CheckHomogenization->ImproveHomogenization No CheckSPE Is SPE Protocol Optimized? CheckDegradation->CheckSPE Yes ImproveHandling Improve Sample Handling Procedures CheckDegradation->ImproveHandling No OptimizeSPE Optimize SPE Wash/Elution Steps CheckSPE->OptimizeSPE No Success Recovery Improved CheckSPE->Success Yes ImproveHomogenization->CheckDegradation ImproveHandling->CheckSPE OptimizeSPE->Success

Caption: Troubleshooting logic for low acyl-CoA recovery.

References

How to prevent 17-Methyldocosanoyl-CoA degradation during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 17-Methyldocosanoyl-CoA during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, leading to the degradation of this compound.

Issue Potential Cause Recommended Solution
Low or no detection of this compound Enzymatic Degradation: Acyl-CoA synthetases (ACSLs) may be converting the molecule, or Acyl-CoA thioesterases (ACOTs) may be hydrolyzing the thioester bond.Inhibit Enzymatic Activity: Immediately process tissue samples after collection on ice.[1] Use a cocktail of inhibitors in your homogenization buffer. This should include an ACSL inhibitor like Triacsin C and broad-spectrum protease and esterase inhibitors.
Chemical Degradation: The thioester bond is susceptible to hydrolysis, especially at alkaline pH.Maintain Acidic to Neutral pH: Use a homogenization and extraction buffer with a slightly acidic to neutral pH (e.g., potassium phosphate (B84403) buffer at pH 4.9 to 7.0).[2] Thioesters are generally more stable at a neutral pH.[3][4][5]
Oxidation: The long fatty acyl chain can be susceptible to oxidation.Use Antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to your extraction solvents.[1] Flush samples with an inert gas like argon or nitrogen to minimize exposure to oxygen.[6]
Inconsistent quantification results between replicates Variable Enzymatic Activity: Inconsistent timing in sample processing can lead to varying levels of enzymatic degradation.Standardize Procedures: Ensure all samples are processed with a consistent and rapid workflow. Keep all samples on ice throughout the preparation.[1]
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to lipid degradation.Aliquot Samples: Aliquot samples after initial processing to avoid multiple freeze-thaw cycles.
Presence of interfering peaks in mass spectrometry analysis Contamination: Contaminants from plastics or other lab materials can interfere with analysis.Use High-Quality Materials: Use glass vials and high-purity, LC-MS grade solvents for all extractions and dilutions.[6]
Incomplete Extraction: Inefficient extraction can lead to a low signal-to-noise ratio.Optimize Extraction Method: A modified Folch or Bligh-Dyer extraction is commonly used. Ensure thorough homogenization of the sample to allow for complete extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for this compound degradation during sample preparation?

A1: The primary degradation pathways are enzymatic. The two main enzyme classes to consider are:

  • Acyl-CoA synthetases (ACSLs): These enzymes can potentially modify or further metabolize the molecule.

  • Acyl-CoA thioesterases (ACOTs), also known as acyl-CoA hydrolases: These enzymes cleave the thioester bond, releasing the free fatty acid and Coenzyme A. Very long-chain acyl-CoA dehydrogenase (VLCAD) is also involved in the mitochondrial beta-oxidation of very long-chain fatty acyl-CoAs.

Q2: How can I inhibit these degrading enzymes?

A2: A multi-pronged approach is recommended:

  • Acyl-CoA Synthetase Inhibition: Use a specific inhibitor like Triacsin C .[7][8][9][10]

  • Low Temperature: The most critical factor is to keep the sample at low temperatures (on ice or at 4°C) throughout the entire preparation process to minimize all enzymatic activity.[1]

Q3: What is the optimal pH for storing and extracting this compound?

A3: The thioester bond of acyl-CoAs is most stable in a neutral to slightly acidic environment.[3][4][5] An extraction buffer with a pH between 4.9 and 7.0 is recommended.[2] Avoid alkaline conditions as they can lead to the hydrolysis of the thioester bond.

Q4: Are there any other general precautions I should take during sample preparation?

A4: Yes, to ensure the integrity of your sample:

  • Work Quickly: Minimize the time between sample collection and extraction.

  • Avoid Contamination: Use high-purity solvents and glass vials to prevent interference in your analysis.

  • Prevent Oxidation: Use antioxidants like BHT and flush your samples with an inert gas (argon or nitrogen).[6]

Experimental Protocols

Protocol 1: Homogenization and Extraction of this compound from Tissue Samples

This protocol is designed to minimize degradation during the initial processing of tissue samples.

Materials:

  • Ice-cold 100 mM Potassium Phosphate Buffer (pH 7.0)

  • Inhibitor Stock Solution (in DMSO): 1 mM Triacsin C, 100 mM PMSF, 100 mM EDTA

  • LC-MS grade chloroform (B151607) and methanol

  • Butylated hydroxytoluene (BHT)

  • Glass homogenizer

  • Centrifuge capable of 4°C

Procedure:

  • Weigh the frozen tissue sample (~50-100 mg) and place it in a pre-chilled glass homogenizer on ice.

  • Add 1 mL of ice-cold potassium phosphate buffer.

  • Add 10 µL of the inhibitor stock solution to the buffer.

  • Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in an appropriate solvent for your LC-MS analysis.

Data Presentation

Table 1: Recommended Inhibitor Concentrations for Sample Preparation
Inhibitor Target Enzyme Class Working Concentration Stock Solution
Triacsin C Acyl-CoA Synthetases (ACSLs)1-10 µM1 mM in DMSO
PMSF Serine Proteases/Esterases1 mM100 mM in isopropanol
EDTA Metalloproteases1 mM100 mM in water

Visualizations

Diagram 1: Degradation Pathways of this compound

This compound This compound 17-Methyldocosanoic Acid + CoA 17-Methyldocosanoic Acid + CoA This compound->17-Methyldocosanoic Acid + CoA Acyl-CoA Thioesterases (ACOTs) Further Metabolism Further Metabolism This compound->Further Metabolism Acyl-CoA Synthetases (ACSLs) Beta-oxidation Products Beta-oxidation Products This compound->Beta-oxidation Products VLCAD

Caption: Key enzymatic pathways for this compound degradation.

Diagram 2: Experimental Workflow for Preventing Degradation

cluster_prep Sample Preparation Tissue Collection Tissue Collection Homogenization Homogenization Tissue Collection->Homogenization Immediate processing on ice Extraction Extraction Homogenization->Extraction Add Inhibitor Cocktail (Triacsin C, PMSF, EDTA) Maintain pH 4.9-7.0 Analysis Analysis Extraction->Analysis Use Antioxidant (BHT) Inert Atmosphere (Argon/Nitrogen)

Caption: Workflow to minimize this compound degradation.

References

Technical Support Center: Quantification of 17-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quantification of 17-Methyldocosanoyl-CoA. It includes frequently asked questions, detailed troubleshooting guides, and validated experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of this compound?

Q2: What is a suitable and practical alternative to a stable isotope-labeled internal standard?

A practical and widely accepted alternative is an odd-chain very-long-chain fatty acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA) or Tricosanoyl-CoA (C23:0-CoA).[1][2] These are effective because they are structurally similar to the analyte but are not typically found in significant amounts in biological samples, thus minimizing interference.[1]

Q3: Why is the quantification of branched-chain very-long-chain fatty acyl-CoAs like this compound important?

This compound is a branched-chain very-long-chain fatty acyl-CoA (VLCFA-CoA). The accumulation of these molecules is associated with certain metabolic disorders, including peroxisomal biogenesis disorders like Zellweger syndrome and Adrenoleukodystrophy.[3][4] Accurate quantification is crucial for diagnosing these conditions and for research into their underlying pathology and potential therapies.[5][6]

Q4: What are the main challenges in analyzing this compound?

The primary challenges include the inherent instability of the thioester bond in acyl-CoAs, their low endogenous concentrations, and potential for ion suppression in mass spectrometry due to complex biological matrices.[7] Rapid sample processing, immediate quenching of enzymatic activity, and proper storage at -80°C are critical to prevent degradation.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. Sample Degradation: The thioester bond is unstable.- Ensure rapid quenching of metabolic activity on ice. - Keep samples at low temperatures throughout extraction. - Store extracts as dry pellets at -80°C and reconstitute just before analysis.[8]
2. Poor Extraction Recovery: The analyte is not efficiently extracted from the sample matrix.- Use a validated extraction protocol. A liquid-liquid extraction with isopropanol (B130326) and acetonitrile (B52724) is effective.[9] - Ensure complete cell lysis and protein precipitation.
3. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte in the mass spectrometer.- Improve chromatographic separation to resolve the analyte from interfering compounds. - Consider a solid-phase extraction (SPE) cleanup step after the initial extraction.[1][10]
Poor Peak Shape 1. Inappropriate Mobile Phase: The mobile phase is not optimal for acyl-CoA analysis.- Use a mobile phase containing a small amount of ammonium (B1175870) hydroxide (B78521) or ammonium formate (B1220265) to improve peak shape.[1][10] - Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.[11]
2. Column Overload: Injecting too much sample.- Reduce the injection volume or dilute the sample.
Inaccurate or Imprecise Quantification 1. Internal Standard Issues: The internal standard was added at the wrong stage, has degraded, or is not appropriate for the analyte.- Add the internal standard at the very beginning of the sample preparation process to account for all extraction losses. - Use a stable isotope-labeled standard if possible, or an odd-chain acyl-CoA with a similar chain length.[12]
2. Non-Linearity: The calibration curve is not linear over the desired concentration range.- Construct the calibration curve in a matrix similar to your samples to account for matrix effects. - Use a weighted linear regression (e.g., 1/x) for the calibration curve.[13]

Internal Standard Performance Comparison

The choice of internal standard is critical for accurate quantification. Below is a comparison of the ideal (stable isotope-labeled) and practical (odd-chain) internal standards.

Parameter Stable Isotope-Labeled (SIL) Standard Odd-Chain Acyl-CoA Standard (e.g., C17:0-CoA) Reference(s)
Accuracy Excellent (Considered the "gold standard")Good to Excellent (94.8% - 110.8% accuracy reported in validated methods)[1][10]
Precision ExcellentGood (Intra-run precision: 1.2-4.4%; Inter-run precision: 2.6-12.2%)[1][10]
Linearity Excellent (Typically >3 orders of magnitude)Excellent (Typically >3 orders of magnitude)[14]
Recovery Corrects for all extraction variabilityGood (Overall method recovery of 70-80% has been reported)[9]
Availability Requires custom synthesis for this compoundCommercially available[1][8]
Cost High (due to custom synthesis)Moderate

Experimental Protocols

Protocol 1: Sample Extraction and Preparation

This protocol is optimized for the extraction of very-long-chain acyl-CoAs from tissue samples.

  • Sample Homogenization: a. Weigh a frozen tissue sample (~50-100 mg) and place it in a glass homogenizer on ice. b. Add 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9). c. Add the odd-chain acyl-CoA internal standard (e.g., Heptadecanoyl-CoA) to the homogenization buffer at a known concentration. d. Homogenize the tissue thoroughly. e. Add 2.0 mL of 2-propanol and homogenize again.[8]

  • Liquid-Liquid Extraction: a. Transfer the homogenate to a new tube. b. Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile. c. Vortex the mixture for 5 minutes.[8] d. Centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases. e. Carefully collect the upper organic phase, which contains the acyl-CoAs.

  • Sample Drying and Reconstitution: a. Dry the collected organic phase under a stream of nitrogen. b. Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water with 5 mM ammonium acetate).[15]

Protocol 2: LC-MS/MS Analysis

This is a general method for the quantification of VLCFA-CoAs using a triple quadrupole mass spectrometer.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Hydroxide in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to elute the more hydrophobic VLCFA-CoAs.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • The precursor ion will be the [M+H]⁺ of the specific acyl-CoA.

      • The product ion is typically derived from the neutral loss of the 3'-phospho-ADP moiety (507 Da).[13][16]

      • Example for this compound (C₂₃H₄₅O-CoA): The exact mass will need to be calculated for the specific structure to determine the precursor ion m/z.

      • Example for C17:0-CoA Internal Standard: Precursor Ion [M+H]⁺ → Product Ion [M+H-507]⁺.

Visualizations

Metabolic Pathway of Branched-Chain Fatty Acid Oxidation

The diagram below illustrates the peroxisomal beta-oxidation pathway, which is responsible for the metabolism of branched-chain very-long-chain fatty acids like this compound.

Peroxisomal_Beta_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome BCFA Branched-Chain Fatty Acid (e.g., 17-Methyldocosanoyl Acid) ACSL Acyl-CoA Synthetase BCFA->ACSL ATP -> AMP + PPi CoA-SH BCCoA Branched-Chain Acyl-CoA (this compound) ACSL->BCCoA ABCD1 ABCD1 Transporter BCCoA->ABCD1 Transport ACOX Acyl-CoA Oxidase ABCD1->ACOX FAD -> FADH2 O2 -> H2O2 EnoylCoA 2-Enoyl-CoA ACOX->EnoylCoA DBP D-Bifunctional Protein EnoylCoA->DBP H2O HydroxyacylCoA 3-Hydroxyacyl-CoA DBP->HydroxyacylCoA NAD+ -> NADH Thiolase Thiolase HydroxyacylCoA->Thiolase CoA-SH ShortenedAcylCoA Shortened Acyl-CoA Thiolase->ShortenedAcylCoA PropionylCoA Propionyl-CoA Thiolase->PropionylCoA ShortenedAcylCoA->ACOX Re-enters cycle Mitochondrion Mitochondrion (Further Oxidation) PropionylCoA->Mitochondrion Transport

Caption: Peroxisomal β-oxidation of branched-chain fatty acids.

Experimental Workflow

This workflow diagram outlines the key steps for the quantification of this compound.

Experimental_Workflow start Start: Tissue/Cell Sample homogenization 1. Homogenization (Add Internal Standard) start->homogenization extraction 2. Liquid-Liquid Extraction (Isopropanol/Acetonitrile) homogenization->extraction cleanup 3. Optional: Solid-Phase Extraction (SPE) (Sample Cleanup) extraction->cleanup analysis 4. LC-MS/MS Analysis (C18 Column, ESI+, MRM) cleanup->analysis quantification 5. Data Processing & Quantification (Normalize to Internal Standard) analysis->quantification end End: Quantitative Result quantification->end

Caption: Workflow for this compound quantification.

References

Technical Support Center: Enhancing Cellular Uptake of Exogenous 17-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cellular uptake of exogenous 17-Methyldocosanoyl-CoA.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at introducing this compound into cells.

Issue 1: Low or Undetectable Cellular Uptake of this compound

Possible Causes and Solutions

Possible Cause Recommended Solution Rationale
Poor Bioavailability/Solubility: this compound is a long-chain acyl-CoA with low aqueous solubility.1. Complex with a Carrier Protein: Pre-incubate this compound with fatty acid-free Bovine Serum Albumin (BSA) before adding to cell culture media. A 4:1 molar ratio of BSA to the acyl-CoA is a good starting point.[1] 2. Use a Lipid-Based Carrier: Formulate this compound into liposomes or lipid nanoparticles (LNPs). Cationic lipids are often used for this purpose.[2][3][4] 3. Employ Self-Emulsifying Formulations: Consider using self-micro-emulsifying or self-nano-emulsifying drug delivery systems (SMEDDS/SNEDDS) to improve dispersion in aqueous media.[5]Carrier proteins and lipid-based formulations can significantly enhance the solubility and stability of hydrophobic molecules in cell culture media, facilitating their delivery to the cell surface.[5][6][7]
Inefficient Cellular Transport: The target cells may have low expression of fatty acid transport proteins.1. Up-regulate Transporter Expression: Treat cells with agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are known to increase the expression of fatty acid transporters like CD36.[8] 2. Cell Line Selection: Use cell lines known to have high fatty acid uptake, such as 3T3-L1 adipocytes, or cells relevant to your research that express high levels of fatty acid transporters.[9]Cellular uptake of long-chain fatty acids is largely mediated by transport proteins such as CD36 and Fatty Acid Transport Proteins (FATPs).[10][11][12] Increasing the expression of these transporters can enhance uptake.
Experimental Conditions Not Optimal: Incubation time, temperature, or concentrations may be suboptimal.1. Optimize Incubation Time: Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to determine the optimal incubation period for maximal uptake.[1] 2. Concentration Gradient: Test a range of this compound concentrations to find the optimal dose that is effective without causing cytotoxicity.Cellular uptake is a dynamic process that is dependent on time and concentration.
Degradation of this compound: The molecule may be unstable in the experimental conditions.1. Fresh Preparations: Always use freshly prepared solutions of this compound. 2. Protease Inhibitors: If using complex biological fluids, consider the addition of protease inhibitors to prevent degradation by extracellular enzymes.Long-chain acyl-CoAs can be susceptible to degradation, reducing the effective concentration available for cellular uptake.

Issue 2: High Cellular Toxicity Observed After Treatment

Possible Causes and Solutions

Possible Cause Recommended Solution Rationale
Excessive Concentration: The concentration of this compound or the delivery vehicle is too high.1. Dose-Response Curve: Perform a dose-response experiment to determine the maximum non-toxic concentration. 2. Reduce Carrier Concentration: If using lipid-based carriers, optimize the lipid-to-drug ratio to minimize cytotoxicity from the carrier itself.[13]High concentrations of lipids or the acyl-CoA itself can disrupt cell membranes and induce apoptosis or necrosis.
Contaminants in Preparation: The this compound preparation may contain cytotoxic impurities.1. Purity Check: Ensure the purity of your this compound using appropriate analytical techniques (e.g., HPLC, mass spectrometry). 2. High-Quality Reagents: Use high-purity reagents for all formulations.Impurities can have off-target effects and contribute to cellular toxicity.
Inappropriate Delivery Vehicle: The chosen lipid carrier may be inherently toxic to the cell line being used.1. Screen Different Carriers: Test a panel of different cationic lipids or lipid formulations to identify one with lower toxicity for your specific cell type.[3] 2. Serum in Transfection Medium: For some cell lines, transfecting in the presence of serum can reduce cytotoxicity, although it may also decrease efficiency.[13]The cytotoxicity of lipid-based delivery systems can be cell-type dependent.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for cellular uptake of long-chain fatty acyl-CoAs like this compound?

A1: The cellular uptake of long-chain fatty acids and their CoA esters is a multifaceted process involving both passive diffusion and, more significantly, protein-mediated transport.[11][12][14] Key proteins involved are:

  • Fatty Acid Translocase (FAT/CD36): A major scavenger receptor that facilitates the uptake of long-chain fatty acids.[10][15]

  • Fatty Acid Transport Proteins (FATPs): A family of proteins that facilitate the transport of fatty acids across the plasma membrane. Some FATPs also have acyl-CoA synthetase activity, which helps to "trap" the fatty acid inside the cell by converting it to its CoA ester.[11]

  • Plasma Membrane-Associated Fatty Acid-Binding Proteins (FABPpm): These proteins are also involved in the binding and transport of fatty acids at the cell surface.[16]

Once inside the cell, cytoplasmic Fatty Acid-Binding Proteins (FABPs) bind to the acyl-CoA and transport it to various organelles for metabolic processing, such as mitochondria for β-oxidation or the endoplasmic reticulum for incorporation into complex lipids.[17][18]

Q2: How can I prepare this compound for delivery to cells in culture?

A2: Due to its hydrophobic nature, this compound requires a carrier for effective delivery in aqueous cell culture medium. A standard method is to complex it with fatty acid-free Bovine Serum Albumin (BSA).

Experimental Protocol: Complexing this compound with BSA

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).

    • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free cell culture medium.[1]

  • Complex Formation:

    • Slowly add the this compound stock solution to the BSA solution while gently vortexing. This allows the acyl-CoA to bind to the albumin.[1]

    • A molar ratio of 4:1 (BSA:acyl-CoA) is a common starting point.

  • Incubation:

    • Incubate the mixture at 37°C for 15-30 minutes to allow for stable complex formation.

  • Cell Treatment:

    • Dilute the BSA-acyl-CoA complex to the final desired concentration in your cell culture medium and add it to your cells.

Q3: How can I quantify the cellular uptake of this compound?

A3: Quantifying uptake can be achieved using labeled versions of the molecule.

Experimental Protocol: Quantification of Cellular Uptake

Method Protocol Outline Advantages Disadvantages
Radiolabeling: Use a radiolabeled version of this compound (e.g., with ¹⁴C or ³H).1. Treat cells with the radiolabeled compound for the desired time. 2. Wash cells extensively with ice-cold PBS containing 0.5% BSA to remove unbound compound.[1] 3. Lyse the cells and measure the radioactivity using a scintillation counter. 4. Normalize the counts to the total protein content of the cell lysate.Faithfully mimics the biochemical properties of the natural molecule.[19]Requires handling of radioactive materials and specialized equipment.
Fluorescent Labeling: Use a fluorescently tagged analog of this compound.1. Treat cells with the fluorescent analog. 2. Wash the cells to remove the unbound probe. Some kits include a quenching agent to eliminate extracellular fluorescence without washing.[9][20] 3. Measure intracellular fluorescence using a fluorescence microscope, flow cytometer, or plate reader.[20][21]Allows for real-time measurements and visualization of subcellular localization.[21]The fluorescent tag may alter the molecule's uptake and metabolism.
Mass Spectrometry: Use a stable isotope-labeled version of this compound (e.g., with ¹³C or ²H).1. Treat cells with the labeled compound. 2. Perform lipid extraction from the cells.[1] 3. Analyze the lipid extract by mass spectrometry to quantify the amount of the labeled acyl-CoA and its metabolites.[1]Highly sensitive and specific; allows for tracing the metabolic fate of the molecule.Requires specialized equipment and expertise in mass spectrometry.

Q4: Which signaling pathways are involved in the regulation of long-chain fatty acid uptake?

A4: Several key signaling pathways regulate the expression and activity of fatty acid transporters, thereby influencing cellular uptake. These include:

  • PPAR Signaling: Peroxisome Proliferator-Activated Receptors (PPARs) are major regulators of lipid metabolism. Activation of PPARs can increase the transcription of genes encoding for fatty acid transport proteins like CD36.[8][22]

  • AMPK Signaling: AMP-activated protein kinase (AMPK) is an energy sensor that, when activated (e.g., during low energy states), can promote fatty acid uptake and oxidation.[22]

  • PI3K/AKT Signaling: This pathway is involved in various cellular processes, including metabolism, and can influence lipogenesis and the expression of genes related to lipid metabolism.[22]

Visualizations

Fatty_Acid_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 17-MDCoA_BSA This compound (Complexed with BSA) CD36 CD36/FAT 17-MDCoA_BSA->CD36 Binding & Transport FATP FATP 17-MDCoA_BSA->FATP Binding & Transport 17-MDCoA This compound CD36->17-MDCoA FATP->17-MDCoA FABP FABP 17-MDCoA->FABP Binding Mitochondria Mitochondria (β-Oxidation) FABP->Mitochondria Trafficking ER Endoplasmic Reticulum (Esterification) FABP->ER Trafficking

Caption: Cellular uptake and trafficking pathway for this compound.

Troubleshooting_Workflow Start Start: Low Cellular Uptake Check_Solubility Is the compound soluble in media? Start->Check_Solubility Use_Carrier Action: Use carrier (e.g., BSA, Liposomes) Check_Solubility->Use_Carrier No Check_Transport Are transport proteins expressed and active? Check_Solubility->Check_Transport Yes Use_Carrier->Check_Transport Upregulate_Transport Action: Upregulate transporters (e.g., PPAR agonist) Check_Transport->Upregulate_Transport No/Low Optimize_Conditions Action: Optimize concentration and incubation time Check_Transport->Optimize_Conditions Yes Upregulate_Transport->Optimize_Conditions Success Success: Uptake Enhanced Optimize_Conditions->Success

Caption: Troubleshooting workflow for low cellular uptake.

References

Technical Support Center: Resolving Isomeric Interferences of Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the resolution of isomeric branched-chain acyl-CoAs during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of isomeric branched-chain acyl-CoAs, providing potential causes and solutions in a question-and-answer format.

Question 1: Why am I seeing co-elution or poor separation of my branched-chain acyl-CoA isomers (e.g., isobutyryl-CoA and n-butyryl-CoA) using reverse-phase LC-MS/MS?

Answer:

Co-elution of isomeric acyl-CoAs is a common challenge due to their similar physicochemical properties. Several factors could be contributing to this issue:

  • Inadequate Chromatographic Selectivity: Standard C18 columns may not provide sufficient selectivity for baseline separation of these isomers.

  • Mobile Phase Composition: The organic modifier and aqueous phase pH may not be optimal for resolving the subtle structural differences.

  • Gradient Elution Program: A generic gradient may not be shallow enough to effectively separate the isomers.

Troubleshooting Steps:

  • Optimize the Stationary Phase: Consider using a column with a different selectivity, such as a pentafluorophenyl (PFP) or a mixed-mode column.

  • Adjust Mobile Phase:

    • Experiment with different organic modifiers like acetonitrile (B52724) and methanol (B129727), or a combination of both.

    • Fine-tune the pH of the aqueous mobile phase. Slightly acidic conditions are often employed for acyl-CoA analysis.[1]

    • Introduce an ion-pairing reagent to enhance retention and selectivity (see FAQ 1 for more details).

  • Refine the Gradient: Employ a shallower gradient over a longer run time to improve the resolution between the isomeric peaks.

Question 2: My chromatographic peaks for acyl-CoAs are splitting. What is the likely cause and how can I fix it?

Answer:

Peak splitting in liquid chromatography can be caused by several factors, broadly categorized as pre-column, on-column, or post-column issues.[1][2][3][4][5]

Potential Causes and Solutions:

Potential CauseSolution
Pre-Column Issues
Sample Solvent MismatchEnsure the sample solvent is weaker than or matched to the initial mobile phase composition to avoid peak distortion.[1][2]
Injector ProblemsCheck for partially blocked injector needles or sample loops. Clean or replace as necessary.
On-Column Issues
Column Contamination/FoulingA buildup of matrix components on the column inlet frit or packing material can cause peak splitting.[2][3] Backflush the column or, if necessary, replace it.
Column VoidA void at the head of the column can lead to a split flow path.[3] This often requires column replacement.
Post-Column Issues
Dead VolumeImproperly connected tubing or fittings between the column and the detector can introduce dead volume, leading to peak broadening and splitting.[2] Ensure all connections are secure and use tubing with the appropriate inner diameter.
Dirty MS EmitterFor LC-MS applications, a contaminated electrospray emitter can cause peak shape issues.[2] Clean the emitter according to the manufacturer's instructions.

Question 3: I'm using an ion-pairing reagent to improve separation, but I'm observing significant ion suppression in my mass spectrometer. What can I do?

Answer:

Ion-pairing reagents are effective for enhancing the retention of polar analytes like acyl-CoAs on reverse-phase columns, but they are also known to cause ion suppression in the mass spectrometer's source.[6][7][8][9][10]

Mitigation Strategies:

  • Reduce Ion-Pairing Reagent Concentration: Use the lowest concentration of the ion-pairing reagent that still provides adequate chromatographic resolution.[8]

  • Choose a Volatile Ion-Pairing Reagent: Opt for volatile reagents like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) which are more compatible with mass spectrometry.[7][8] Non-volatile ion-pairing reagents can contaminate the MS source.[9]

  • Optimize MS Source Parameters: Adjust source parameters such as gas flow rates and temperatures to minimize the impact of the ion-pairing reagent on analyte ionization.

  • Divert Flow: Use a divert valve to direct the eluent containing high concentrations of the ion-pairing reagent to waste at the beginning and end of the analytical run.

  • Consider Alternative Chromatographic Techniques: If ion suppression remains a significant issue, explore other separation methods such as hydrophilic interaction liquid chromatography (HILIC) or two-dimensional LC-MS.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis of isomeric branched-chain acyl-CoAs.

FAQ 1: What are the most common methods for separating isomeric branched-chain acyl-CoAs?

Answer:

Several analytical techniques can be employed to resolve isomeric branched-chain acyl-CoAs. The choice of method often depends on the available instrumentation and the specific isomers of interest.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is a widely used and powerful technique. By optimizing the chromatographic conditions, including the column, mobile phase, and gradient, baseline separation of isomers like isobutyryl-CoA and n-butyryl-CoA, as well as isovaleryl-CoA and n-valeryl-CoA, can be achieved.[6][11] The use of ion-pairing reagents is often necessary to improve retention and resolution.[6]

  • Two-Dimensional Liquid Chromatography-Mass Spectrometry (2D-LC-MS): This approach provides enhanced resolving power by using two different column chemistries or separation mechanisms. This is particularly useful for complex matrices where co-elution is a significant problem.[6]

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS separates ions in the gas phase based on their size, shape, and charge. This technique can differentiate between isomers that have the same mass-to-charge ratio but different three-dimensional structures, offering an additional dimension of separation.[12][13][14][15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: While less common for intact acyl-CoAs due to their low volatility, GC-MS can be used to analyze the corresponding fatty acids after hydrolysis and derivatization.[17][18][19][20][21] This approach indirectly allows for the differentiation of branched-chain and straight-chain fatty acids.

FAQ 2: Can you provide a starting point for a UPLC-MS/MS method to separate isobutyryl-CoA and n-butyryl-CoA?

Answer:

Certainly. The following is a generalized protocol based on published methods for the separation of short-chain acyl-CoA isomers.[6][11] Optimization will likely be required for your specific instrumentation and sample matrix.

Experimental Protocol: UPLC-MS/MS Separation of Isobutyryl-CoA and n-Butyryl-CoA

ParameterSpecification
LC System UPLC System
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 0-2 min: 2% B; 2-10 min: 2-20% B; 10-12 min: 20-95% B; 12-14 min: 95% B; 14-15 min: 95-2% B; 15-20 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Precursor Ion (m/z) -> Product Ion (m/z) Isobutyryl-CoA/n-Butyryl-CoA: 838.2 -> 331.1

Note: The MRM transition is based on the neutral loss of the 3'-phospho-ADP moiety.

Workflow for UPLC-MS/MS Analysis of Isomeric Acyl-CoAs

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms UPLC-MS/MS Analysis cluster_data_analysis Data Analysis Tissue_Homogenization Tissue Homogenization or Cell Lysis Extraction Acyl-CoA Extraction (e.g., with organic solvent) Tissue_Homogenization->Extraction Reconstitution Reconstitution in LC-compatible buffer Extraction->Reconstitution Injection Sample Injection Reconstitution->Injection UPLC_Separation UPLC Separation (Isomer Resolution) Injection->UPLC_Separation MS_Detection MS/MS Detection (MRM Mode) UPLC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Internal Standards Peak_Integration->Quantification

A generalized workflow for the analysis of isomeric acyl-CoAs by UPLC-MS/MS.

FAQ 3: What is derivatization and how can it help in resolving branched-chain acyl-CoA isomers?

Answer:

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a specific analytical method.[17][18][19][20][21] For the analysis of branched-chain acyl-CoAs, derivatization is typically performed on the fatty acid moiety after hydrolysis of the CoA ester. The primary goal is to increase the volatility and thermal stability of the fatty acids, making them amenable to Gas Chromatography (GC) analysis.[17][18][19][20][21]

Common Derivatization Methods for Fatty Acids:

  • Esterification: This is the most common method, where the carboxylic acid group of the fatty acid is converted into an ester, typically a fatty acid methyl ester (FAME).[17][20] This is often achieved using reagents like boron trifluoride in methanol (BF3-methanol) or by acid-catalyzed esterification.[18][20]

  • Silylation: In this method, an active hydrogen in the carboxylic acid group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group.[17][18] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[17][18]

By converting the non-volatile fatty acids into volatile derivatives, GC can be used to separate the isomers based on their boiling points and interactions with the GC column stationary phase.

Derivatization_Workflow Acyl_CoA Branched-Chain Acyl-CoA Isomers Hydrolysis Hydrolysis of Thioester Bond Acyl_CoA->Hydrolysis Fatty_Acid Free Branched-Chain Fatty Acid Isomers Hydrolysis->Fatty_Acid Derivatization Derivatization Reaction (Esterification or Silylation) Fatty_Acid->Derivatization Derivative Volatile Fatty Acid Derivatives (e.g., FAMEs or TMS-esters) Derivatization->Derivative GC_MS GC-MS Analysis Derivative->GC_MS Separation Chromatographic Separation of Isomers GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection

References

Validation & Comparative

Navigating the Metabolic Maze: A Comparative Guide to Branched-Chain Acyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fates of 17-methyldocosanoyl-CoA and other significant branched-chain acyl-CoAs, including those derived from phytanic acid, pristanic acid, and branched-chain amino acids (BCAAs). Understanding the nuances of these pathways is crucial for research into metabolic disorders, neurological diseases, and the development of targeted therapeutics.

Executive Summary

Branched-chain acyl-CoAs are a diverse group of molecules that require specialized enzymatic machinery for their degradation. While sharing common mechanistic themes with straight-chain fatty acid oxidation, the presence of methyl branches necessitates distinct metabolic routes, primarily involving alpha- and beta-oxidation pathways within peroxisomes and mitochondria. This guide elucidates the known metabolic pathways for well-characterized branched-chain acyl-CoAs and proposes a putative pathway for the less-studied this compound based on established principles. We present comparative data on key enzymes, detail experimental protocols for their analysis, and visualize the intricate signaling networks they influence.

Metabolic Pathways of Branched-Chain Acyl-CoAs

The degradation of branched-chain acyl-CoAs is a multi-step process involving several key enzymes and subcellular compartments. Below is a comparative overview of the metabolic pathways for this compound, phytanoyl-CoA, pristanoyl-CoA, and BCAA-derived acyl-CoAs.

Putative Metabolism of this compound

Currently, the specific metabolic pathway of this compound, a C23 very-long-chain fatty acid with a methyl group at an odd-numbered carbon, has not been experimentally elucidated. However, based on its structure and the known metabolism of similar molecules, a putative pathway can be proposed. The methyl group at the 17th position does not directly obstruct beta-oxidation. Therefore, it is likely to undergo initial rounds of beta-oxidation until the methyl branch is closer to the carboxyl end, at which point alpha-oxidation may be required.

A plausible metabolic route would involve:

  • Initial Beta-Oxidation Cycles: The 23-carbon chain would likely undergo several cycles of beta-oxidation in the peroxisomes, shortening the chain by two carbons in each cycle.

  • Alpha-Oxidation: Once the methyl group is at the beta-position (C3), it would block further beta-oxidation. At this stage, the molecule would undergo alpha-oxidation to remove one carbon atom.[1][2]

  • Resumption of Beta-Oxidation: Following alpha-oxidation, the resulting acyl-CoA would no longer have a methyl branch at the beta-position and could re-enter the beta-oxidation pathway for complete degradation.[3]

Putative_Metabolism_of_17_Methyldocosanoyl_CoA

Metabolism of Phytanoyl-CoA and Pristanoyl-CoA

Phytanic acid, a 3-methyl-branched fatty acid derived from dietary sources, is converted to phytanoyl-CoA. Due to the methyl group at the β-carbon, it cannot be directly metabolized by beta-oxidation. Instead, it undergoes alpha-oxidation in the peroxisome.[1] This process involves the removal of a single carbon atom to produce pristanoyl-CoA.[4] Pristanoyl-CoA, now with a methyl group at the α-carbon, can be degraded via peroxisomal beta-oxidation, yielding acetyl-CoA and propionyl-CoA.[5]

Phytanoyl_Pristanoyl_Metabolism

Metabolism of BCAA-Derived Acyl-CoAs

The catabolism of branched-chain amino acids (leucine, isoleucine, and valine) generates specific branched-chain acyl-CoA molecules: isovaleryl-CoA (from leucine), α-methylbutyryl-CoA (from isoleucine), and isobutyryl-CoA (from valine). These are primarily metabolized in the mitochondria of various tissues, particularly skeletal muscle. Their degradation pathways involve a series of dehydrogenase and other enzymatic reactions, ultimately feeding into the tricarboxylic acid (TCA) cycle. Leucine is ketogenic, isoleucine is both ketogenic and glucogenic, and valine is glucogenic.[6]

BCAA_Metabolism cluster_bcaas Branched-Chain Amino Acids cluster_acyl_coas BCAA-Derived Acyl-CoAs cluster_end_products Metabolic Fates Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Isoleucine Isoleucine a_Methylbutyryl_CoA α-Methylbutyryl-CoA Isoleucine->a_Methylbutyryl_CoA Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Acetyl_CoA Acetyl-CoA Isovaleryl_CoA->Acetyl_CoA Acetoacetate Acetoacetate Isovaleryl_CoA->Acetoacetate a_Methylbutyryl_CoA->Acetyl_CoA Propionyl_CoA Propionyl-CoA a_Methylbutyryl_CoA->Propionyl_CoA Isobutyryl_CoA->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA

Comparative Analysis of Key Metabolic Enzymes

The degradation of branched-chain acyl-CoAs is catalyzed by a suite of enzymes with varying substrate specificities and kinetic properties. A comparative summary of key enzymes is presented below.

EnzymeSubstrate(s)Product(s)Subcellular LocationKm (approx.)Vmax (approx.)
Phytanoyl-CoA Hydroxylase (PHYH) Phytanoyl-CoA, other 3-methylacyl-CoAs2-Hydroxyphytanoyl-CoAPeroxisome~25 µM (for phytanoyl-CoA)Not widely reported
Pristanoyl-CoA Oxidase Pristanoyl-CoA2,3-trans-Enoyl-pristanoyl-CoAPeroxisomeData not readily availableData not readily available
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Branched-chain α-keto acidsBranched-chain acyl-CoAsMitochondria0.05-0.06 mM (for α-ketoisovalerate)13-15 nmol/h/mg protein
Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl-CoA3-Methylcrotonyl-CoAMitochondria~2-5 µMNot widely reported

Note: Enzyme kinetic values can vary significantly depending on the experimental conditions, tissue source, and species.

Experimental Protocols

Accurate quantification and analysis of branched-chain acyl-CoAs are essential for understanding their metabolic roles. The following provides a general workflow for the analysis of these molecules using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Sample Preparation and Extraction of Acyl-CoAs
  • Tissue Homogenization: Snap-freeze tissue samples in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue in a suitable extraction solvent, such as acetonitrile/methanol/water (2:2:1 v/v/v).[7]

  • Protein Precipitation: Centrifuge the homogenate to pellet precipitated proteins.

  • Solid-Phase Extraction (SPE): The supernatant containing the acyl-CoAs can be further purified using a mixed-mode or C18 SPE cartridge to remove interfering substances.[8]

  • Elution and Concentration: Elute the acyl-CoAs from the SPE cartridge and concentrate the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.[8]

  • Mass Spectrometric Detection: Detect the acyl-CoAs using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Quantification: Use selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) to quantify the target acyl-CoAs based on their specific precursor-to-product ion transitions. A neutral loss scan of 507 Da is often used for the identification of acyl-CoAs.[4][9]

Experimental_Workflow Tissue_Sample Tissue Sample Homogenization Homogenization in Organic Solvent Tissue_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant (contains Acyl-CoAs) Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution_Concentration Elution & Concentration SPE->Elution_Concentration Reconstitution Reconstitution Elution_Concentration->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Signaling Pathways Influenced by Branched-Chain Acyl-CoA Metabolism

The metabolism of branched-chain acyl-CoAs, particularly those derived from BCAAs, is intricately linked to major cellular signaling pathways that regulate cell growth, proliferation, and metabolism.

mTOR Signaling Pathway

BCAAs, especially leucine, are potent activators of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[10][11] This pathway is a central regulator of cell growth and protein synthesis. Leucine-mediated activation of mTORC1 promotes protein translation and cell proliferation.

mTOR_Signaling BCAAs Branched-Chain Amino Acids (especially Leucine) mTORC1 mTORC1 BCAAs->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates (inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Insulin (B600854) Signaling Pathway

Elevated levels of BCAAs and their metabolites have been associated with insulin resistance.[12][13][14] The activation of mTORC1 by BCAAs can lead to the phosphorylation of insulin receptor substrate 1 (IRS-1), which in turn can impair downstream insulin signaling.[13] This crosstalk highlights the complex interplay between nutrient sensing and hormonal regulation of metabolism.

Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Activates PI3K_Akt PI3K-Akt Pathway IRS1->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Promotes BCAAs High BCAAs mTORC1 mTORC1 BCAAs->mTORC1 Activates mTORC1->IRS1 Inhibits

Conclusion

The metabolism of branched-chain acyl-CoAs is a complex and highly regulated process with significant implications for cellular and systemic physiology. While the metabolic pathways of phytanoyl-CoA, pristanoyl-CoA, and BCAA-derived acyl-CoAs are relatively well-understood, further research is needed to fully elucidate the degradation of less-characterized molecules like this compound. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the intricate world of branched-chain lipid metabolism and its role in health and disease. The continued exploration of these pathways will undoubtedly pave the way for novel diagnostic and therapeutic strategies for a range of metabolic disorders.

References

Validating 17-Methyldocosanoyl-CoA as a Substrate for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive framework for validating 17-Methyldocosanoyl-CoA as a substrate for the mitochondrial enzyme Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD). VLCAD is a key enzyme in the beta-oxidation of fatty acids with chain lengths of 14 to 24 carbons.[1] Given its role in metabolizing very-long-chain fatty acids, VLCAD is a primary candidate for the processing of methyl-branched lipids such as this compound.

This document outlines the comparative kinetic data, a detailed experimental protocol for enzyme activity assays, and a visual representation of the experimental workflow to guide researchers in the objective assessment of this novel substrate.

Comparative Enzyme Kinetics

To validate this compound as a substrate for VLCAD, its kinetic parameters must be compared against known substrates of the enzyme. The following table presents hypothetical, yet plausible, kinetic data for VLCAD with this compound alongside established very-long-chain acyl-CoA substrates. This data is essential for determining the enzyme's efficiency and preference for the novel branched-chain substrate.

SubstrateMichaelis Constant (Km, µM)Maximum Velocity (Vmax, nmol/min/mg)Catalytic Efficiency (kcat/Km, M-1s-1)
Palmitoyl-CoA (C16:0)3.51504.3 x 104
Stearoyl-CoA (C18:0)2.81806.4 x 104
Arachidoyl-CoA (C20:0)2.22109.5 x 104
Behenoyl-CoA (C22:0)1.82001.1 x 105
This compound (C23:0-branched) 4.5 120 2.7 x 104

Note: The data for C16:0 to C22:0 are representative values based on published literature. The data for this compound is hypothetical and serves as an illustrative example for comparison.

Experimental Protocol: VLCAD Activity Assay using LC-MS/MS

This protocol details a highly specific and sensitive method for determining the kinetic parameters of VLCAD with this compound by quantifying the formation of its corresponding 2-enoyl-CoA product via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

  • Purified recombinant human VLCAD enzyme

  • This compound (substrate)

  • A series of straight-chain very-long-chain acyl-CoAs (C16:0, C18:0, C20:0, C22:0) for comparison

  • Assay Buffer: 100 mM HEPES, pH 7.6, containing 1 mM EDTA and 0.1 mg/mL BSA

  • Electron Transfer Flavoprotein (ETF)

  • Decylubiquinone (electron acceptor)

  • Internal Standard (e.g., C17:0-enoyl-CoA)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (for quenching and extraction)

  • Ultrapure water

2. Instrumentation

  • Triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • C18 reverse-phase HPLC column suitable for lipid analysis.

3. Procedure

  • Preparation of Substrate Solutions: Prepare stock solutions of this compound and other acyl-CoA substrates in a suitable solvent (e.g., water with 10% acetonitrile) and determine their exact concentrations spectrophotometrically. Prepare a range of substrate concentrations by serial dilution in the assay buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, a saturating concentration of ETF, and decylubiquinone.

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding a known amount of purified VLCAD enzyme.

    • Immediately add the substrate (this compound or a standard) to the reaction mixture. The final reaction volume should be 100 µL.

    • Incubate the reaction at 37°C for a predetermined time (e.g., 5-10 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 30 seconds to precipitate the protein and extract the acyl-CoAs.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto the C18 column.

    • Separate the substrate and product using a gradient of mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile with 0.1% formic acid).

    • Detect the parent and fragment ions for the 17-methyldocosenoyl-CoA product and the internal standard using Multiple Reaction Monitoring (MRM) mode on the mass spectrometer.

  • Data Analysis:

    • Quantify the amount of product formed by comparing its peak area to that of the internal standard.

    • Plot the initial reaction velocities against the substrate concentrations.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental process and the metabolic context, the following diagrams are provided.

experimental_workflow prep Prepare Reagents (Enzyme, Substrates, Buffers) reaction Enzyme Reaction (Incubate at 37°C) prep->reaction Initiate quench Quench & Extract (Cold ACN + Internal Std) reaction->quench Stop analysis LC-MS/MS Analysis (Quantify Product) quench->analysis Inject data Data Analysis (Michaelis-Menten Kinetics) analysis->data Calculate

Caption: Experimental workflow for VLCAD substrate validation.

metabolic_pathway substrate This compound enzyme VLCAD substrate->enzyme product 17-Methyldocosenoyl-CoA enzyme->product FAD -> FADH2 beta_ox Further Beta-Oxidation product->beta_ox

Caption: The initial step of this compound metabolism by VLCAD.

References

A Comparative Analysis of 17-Methyldocosanoyl-CoA and Straight-Chain Docosanoyl-CoA in Cellular Functions

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cellular roles of branched-chain versus straight-chain very-long-chain fatty acyl-CoAs reveals distinct and overlapping functions in cellular metabolism and signaling. This guide provides a comparative analysis of 17-methyldocosanoyl-CoA, a branched-chain fatty acyl-CoA, and docosanoyl-CoA, its straight-chain counterpart, with a focus on their interactions in key cellular assays.

Both this compound and docosanoyl-CoA are very-long-chain fatty acyl-coenzyme A (VLC-acyl-CoA) molecules that play crucial roles as metabolic intermediates and signaling molecules. Docosanoyl-CoA, also known as behenoyl-CoA, is a saturated 22-carbon fatty acyl-CoA that is a key component in the synthesis of sphingolipids and glycerophospholipids, essential for maintaining the integrity of cellular membranes.[1][2][3] It is formed through the fatty acid elongation pathway, a cycle of four enzymatic reactions that progressively adds two-carbon units to a growing acyl-CoA chain.[2][4]

On the other hand, this compound is a branched-chain fatty acyl-CoA (BCFA-CoA). BCFAs are known to influence the fluidity of cell membranes, with branched-chain fatty acids generally increasing membrane fluidity compared to their straight-chain counterparts.[5] This alteration in membrane properties can have significant downstream effects on the function of membrane-bound proteins and cellular signaling pathways.

One of the most significant areas of convergence for both straight-chain and branched-chain fatty acyl-CoAs is their role as potent activators of the peroxisome proliferator-activated receptor alpha (PPARα).[6][7][8] PPARα is a nuclear receptor that functions as a master regulator of lipid metabolism, upregulating the expression of genes involved in fatty acid uptake, transport, and oxidation.[6] The activation of PPARα by these acyl-CoAs is a critical mechanism for cellular adaptation to lipid overload and for maintaining energy homeostasis.

Comparative Data in Cellular Assays

While direct comparative quantitative data for this compound is limited in publicly available research, we can extrapolate its potential activity based on studies of other branched-chain fatty acyl-CoAs and compare it to the known activities of straight-chain very-long-chain fatty acyl-CoAs like docosanoyl-CoA. The following table summarizes the expected comparative performance in key cellular assays.

Cellular AssayThis compound (Branched-Chain)Straight-Chain Docosanoyl-CoAKey Differences & Notes
PPARα Activation High-affinity ligand, potent activator.[7][8]High-affinity ligand, potent activator.[7][8]Both are expected to be strong activators. The affinity may vary slightly based on the specific structure, but both classes of molecules are recognized as potent PPARα ligands.[7][8]
Cell Membrane Fluidity Increases membrane fluidity.[5]Decreases membrane fluidity (promotes a more ordered state).The methyl branch in this compound disrupts the tight packing of acyl chains, leading to a more fluid membrane.[5]
Substrate for β-oxidation May require additional enzymatic steps for complete oxidation due to the methyl branch.Readily undergoes peroxisomal β-oxidation.[7]The methyl group can sterically hinder the enzymes of the standard β-oxidation pathway.
Incorporation into Sphingolipids Less is known about its direct incorporation. The branched structure may alter the properties of resulting sphingolipids.A key precursor for the synthesis of very-long-chain sphingolipids, crucial for membrane structure and function.[1][2]The structural differences likely lead to distinct roles in complex lipid synthesis.

Experimental Protocols

PPARα Reporter Gene Assay

This assay is a standard method to quantify the activation of PPARα by a test compound.

  • Cell Culture and Transfection: Rat Fao cells (or another suitable hepatocyte cell line) are cultured in appropriate media. The cells are then co-transfected with a PPARα expression vector and a reporter plasmid containing a PPAR-responsive element (PPRE) linked to a luciferase reporter gene.

  • Compound Treatment: The transfected cells are incubated with varying concentrations of the test compounds (e.g., this compound or docosanoyl-CoA) for 24 hours.

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., β-galactosidase activity from a co-transfected control plasmid) to account for variations in transfection efficiency. The fold induction of luciferase activity relative to a vehicle control is then calculated to determine the extent of PPARα activation.[6][9]

Membrane Fluidity Assay (Fluorescence Anisotropy)

This method assesses changes in membrane fluidity by measuring the rotational mobility of a fluorescent probe embedded in the cell membrane.

  • Cell Preparation and Labeling: Cells are treated with either this compound or docosanoyl-CoA. Following treatment, the cells are incubated with a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which incorporates into the hydrophobic core of the cell membrane.

  • Fluorescence Anisotropy Measurement: The labeled cells are excited with polarized light, and the emission of polarized light is measured at two different angles (parallel and perpendicular to the excitation plane).

  • Calculation: Fluorescence anisotropy (r) is calculated using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is a correction factor.

  • Interpretation: A lower anisotropy value indicates higher rotational mobility of the probe, which corresponds to increased membrane fluidity.

Signaling Pathways and Experimental Workflows

To visualize the cellular processes discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Fatty_Acids This compound or Docosanoyl-CoA Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Uptake & Activation Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA PPARa_Activation PPARα Activation Fatty_Acyl_CoA->PPARa_Activation Membrane_Incorporation Incorporation into Cell Membranes Fatty_Acyl_CoA->Membrane_Incorporation Beta_Oxidation β-oxidation Fatty_Acyl_CoA->Beta_Oxidation

Caption: Cellular fate of fatty acyl-CoAs.

Fatty_Acyl_CoA This compound or Docosanoyl-CoA PPARa PPARα Fatty_Acyl_CoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Gene Expression (e.g., ACOX1, CPT1A) PPRE->Target_Genes Upregulates

Caption: PPARα activation pathway.

cluster_workflow PPARα Reporter Gene Assay Workflow Step1 1. Transfect cells with PPARα and PPRE-luciferase plasmids Step2 2. Treat cells with Test Compound Step1->Step2 Step3 3. Lyse cells and measure luciferase activity Step2->Step3 Step4 4. Analyze data: Calculate fold induction Step3->Step4

Caption: PPARα reporter assay workflow.

References

A Comparative Guide for Researchers: Evaluating 17-Methyldocosanoyl-CoA and Phytanoyl-CoA as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the substrate specificity and efficiency of metabolic enzymes is paramount. This guide provides a comparative analysis of 17-Methyldocosanoyl-CoA and the well-characterized substrate, phytanoyl-CoA, within the context of fatty acid metabolism. While extensive data exists for phytanoyl-CoA, information regarding this compound is notably absent in current scientific literature, precluding a direct quantitative comparison.

This guide will focus on the established metabolic pathway for phytanoyl-CoA, presenting key experimental data and methodologies. The absence of corresponding data for this compound is a critical finding, highlighting a significant knowledge gap and a potential area for future investigation.

Phytanoyl-CoA: A Key Substrate in the α-Oxidation Pathway

Phytanoyl-CoA is a derivative of phytanic acid, a branched-chain fatty acid obtained from dietary sources such as dairy products, meat, and fish.[1] Due to the presence of a methyl group on its β-carbon, phytanoyl-CoA cannot be metabolized through the typical β-oxidation pathway.[2][3] Instead, it undergoes α-oxidation, a process that occurs primarily within peroxisomes.[4][5]

The initial and rate-limiting step of α-oxidation is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PAHX) , also known as phytanoyl-CoA 2-hydroxylase (PhyH).[2][6] This enzyme hydroxylates phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[4][7] Deficiencies in PAHX lead to the accumulation of phytanic acid, resulting in the neurological disorder Refsum disease.[1][6]

Substrate Specificity of Phytanoyl-CoA Hydroxylase (PAHX)

Experimental studies have demonstrated that human PAHX exhibits a specific substrate spectrum.

Table 1: Substrate Specificity of Human Phytanoyl-CoA Hydroxylase (PAHX)

SubstrateActivityReference
Phytanoyl-CoAActive[6][8]
3-Methylhexadecanoyl-CoAActive[6][8]
Other 3-methylacyl-CoA esters (chain length down to C7)Active[6]
3-Ethylacyl-CoAActive[6]
3-Propylacyl-CoAPoor Substrate[6]
2-Methyl-branched acyl-CoA estersNo Activity Detected[6][8]
4-Methyl-branched acyl-CoA estersNo Activity Detected[6][8]
Long or very long straight-chain acyl-CoA estersNo Activity Detected[6][8]

The data clearly indicates that PAHX is specific for acyl-CoAs with a methyl group at the 3-position. The enzyme's activity is influenced by the length of both the acyl-chain and the branch at the 3-position.

The Metabolic Pathway of Phytanoyl-CoA

The α-oxidation of phytanoyl-CoA is a multi-step process involving several enzymes.

Phytanoyl_CoA_Alpha_Oxidation cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxy_Phytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxy_Phytanoyl_CoA Phytanoyl-CoA Hydroxylase (PAHX) Pristanal Pristanal Hydroxy_Phytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Pristanoyl_CoA->Beta_Oxidation

Caption: The peroxisomal α-oxidation pathway of phytanoyl-CoA.

This compound: An Uncharacterized Substrate

In stark contrast to phytanoyl-CoA, there is a significant lack of scientific literature regarding the metabolism of this compound. It is commercially available as a coenzyme A derivative, but its role as a substrate for metabolic enzymes has not been reported.[9]

Based on the known substrate specificity of PAHX, it is unlikely that this compound, with its methyl group at the 17-position, would be a substrate for this enzyme. The α-oxidation pathway is specifically adapted for 3-methyl branched fatty acids. The metabolic fate of a very-long-chain fatty acid with a methyl group so far down the acyl chain remains to be elucidated.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Assay for Phytanoyl-CoA Hydroxylase (PAHX) Activity

This protocol is based on the methods described in studies investigating PAHX substrate specificity.

Objective: To determine the enzymatic activity of PAHX with a given substrate.

Materials:

  • Recombinant human PAHX enzyme

  • Substrate (e.g., phytanoyl-CoA)

  • Cofactors: Fe(II), 2-oxoglutarate, ascorbate

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • Quenching solution (e.g., strong acid)

  • Analytical equipment (e.g., HPLC-MS/MS) for product detection and quantification

Procedure:

  • Prepare a reaction mixture containing the buffer, cofactors, and recombinant PAHX enzyme.

  • Initiate the reaction by adding the substrate (phytanoyl-CoA).

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period.

  • Stop the reaction by adding a quenching solution.

  • Analyze the reaction mixture using HPLC-MS/MS to separate and quantify the product (2-hydroxyphytanoyl-CoA).

  • Calculate the enzyme activity based on the amount of product formed over time.

PAHX_Assay_Workflow A Prepare Reaction Mixture (Buffer, Cofactors, PAHX) B Add Substrate (e.g., Phytanoyl-CoA) A->B C Incubate at 37°C B->C D Stop Reaction (Quenching Solution) C->D E Analyze by HPLC-MS/MS D->E F Calculate Enzyme Activity E->F

Caption: Experimental workflow for the PAHX activity assay.

Conclusion and Future Directions

While phytanoyl-CoA is a well-established substrate for the peroxisomal α-oxidation pathway, with its enzymatic interactions extensively studied, this compound remains an enigma. The available evidence strongly suggests that this compound would not be a substrate for the key α-oxidation enzyme, PAHX, due to the position of its methyl group.

This guide highlights a clear gap in our understanding of the metabolism of very-long-chain branched fatty acids. Future research should be directed towards:

  • Investigating the metabolic fate of this compound: Does it undergo oxidation through a novel pathway, or is it resistant to degradation?

  • Screening for novel enzymes: Are there undiscovered enzymes capable of metabolizing such fatty acids?

  • Exploring potential physiological roles: Does this compound have a biological function beyond being a simple metabolic intermediate?

Answering these questions will not only expand our fundamental knowledge of lipid metabolism but may also have implications for understanding and treating metabolic disorders.

References

Comparative Analysis of 17-Methyldocosanoyl-CoA Levels: A Hypothetical Model in Peroxisomal Disease

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

This guide provides a comparative analysis of 17-Methyldocosanoyl-CoA levels in a hypothetical model of a metabolic disorder versus a healthy state. Due to the limited availability of direct experimental data for this compound, this document presents a plausible scenario based on the established principles of very-long-chain fatty acid (VLCFA) metabolism and associated pathologies. The data and disease associations described herein are for illustrative purposes to guide researchers in the potential investigation of similar molecules.

Introduction to this compound and its Potential Role

This compound is a coenzyme A derivative of a C23 methyl-branched very-long-chain fatty acid. While its specific biological functions are not extensively characterized, its structure suggests involvement in lipid metabolism pathways analogous to other VLCFAs. Methyl-branched fatty acids are known to be metabolized within peroxisomes through processes such as alpha- and beta-oxidation.[1][2] An accumulation of VLCFAs, including branched-chain variants, is a key diagnostic marker for a class of genetic disorders known as peroxisomal biogenesis disorders or single-enzyme defects within the fatty acid oxidation pathways.[3][4]

This guide will explore a hypothetical disease state, "Peroxisomal Acyl-CoA Thioesterase Deficiency," to illustrate how levels of this compound might be altered and how such alterations could be quantified.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound levels in plasma samples from healthy individuals compared to those with a hypothetical "Peroxisomal Acyl-CoA Thioesterase Deficiency." In this model, the deficient enzyme is responsible for the final step of peroxisomal oxidation of this specific acyl-CoA, leading to its accumulation.

AnalyteHealthy Control Group (n=50)Diseased Group (n=50)Fold Changep-value
This compound (pmol/mL plasma)0.85 ± 0.157.23 ± 1.89~8.5< 0.0001

Data are presented as mean ± standard deviation and are hypothetical.

Signaling and Metabolic Pathways

The metabolism of methyl-branched fatty acids is a complex process occurring primarily in the peroxisome. The presence of a methyl group often necessitates alternative oxidation pathways to the standard beta-oxidation that occurs in mitochondria.

Peroxisomal_Alpha_Oxidation cluster_peroxisome Peroxisome cluster_disease Disease State FattyAcid 17-Methyldocosanoyl Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase ATP -> AMP AcylCoA This compound AcylCoA_Synthetase->AcylCoA Alpha_Oxidation Alpha-Oxidation Pathway AcylCoA->Alpha_Oxidation AcylCoA_Accumulation Accumulation of This compound AcylCoA->AcylCoA_Accumulation Shortened_AcylCoA Pristanoyl-CoA (C19) Alpha_Oxidation->Shortened_AcylCoA Thioesterase Peroxisomal Acyl-CoA Thioesterase (Hypothetically Deficient) Shortened_AcylCoA->Thioesterase Free_Fatty_Acid Pristanic Acid Thioesterase->Free_Fatty_Acid Thioesterase_Deficiency Deficient Thioesterase Thioesterase->Thioesterase_Deficiency

Caption: Hypothetical peroxisomal alpha-oxidation pathway for a methyl-branched fatty acid.

Logical Relationship in Disease Pathogenesis

The proposed hypothetical disease model links the enzyme deficiency directly to the observed biochemical phenotype.

Disease_Logic A Genetic Mutation in Thioesterase Gene B Deficient or Non-functional Peroxisomal Acyl-CoA Thioesterase A->B C Impaired Cleavage of This compound B->C D Accumulation of This compound in Tissues and Plasma C->D E Cellular Toxicity & Disease Phenotype D->E Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Plasma Collection (Healthy vs. Diseased) B Addition of Internal Standard A->B C Protein Precipitation & Solvent Extraction B->C D Supernatant Evaporation C->D E Reconstitution in Mobile Phase D->E F LC-MS/MS Injection E->F G Chromatographic Separation (Reversed-Phase C18) F->G H Mass Spectrometry Detection (MRM Mode) G->H I Peak Integration & Ratio Calculation (Analyte/Internal Standard) H->I J Quantification using Calibration Curve I->J K Statistical Analysis (e.g., t-test) J->K

References

Validating 17-Methyldocosanoyl-CoA Quantification: A Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the accurate quantification of specific lipid metabolites is paramount. 17-Methyldocosanoyl-CoA, a very-long-chain branched fatty acyl-CoA, plays a role in certain metabolic pathways, and its precise measurement is crucial for understanding its biological function and potential as a biomarker. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for its quantification, employing orthogonal methods is essential for robust validation of the results. This guide provides a comparative overview of orthogonal analytical techniques to validate the quantification of this compound, complete with experimental protocols and performance data.

The Central Role of LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the quantification of this compound due to its high sensitivity, specificity, and ability to distinguish it from other structurally similar acyl-CoAs.[1][2][3] The method's precision and accuracy are well-documented for a range of long-chain acyl-CoAs.[1][2]

Orthogonal Validation: A Multi-Faceted Approach to Confidence

To ensure the utmost confidence in quantitative data, employing at least one orthogonal method is a critical step in analytical validation. An orthogonal method is based on a different chemical or physical principle than the primary method, thereby reducing the likelihood of concurring systematic errors. For this compound, several orthogonal approaches can be considered, each with its own set of strengths and limitations.

Below is a comparison of key analytical methods for the quantification and validation of this compound.

MethodPrincipleSpecificitySensitivityThroughputKey StrengthsKey Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Very HighVery High (fmol-pmol)HighGold standard for specificity and sensitivity; allows for multiplexing.High initial instrument cost; potential for matrix effects and ion suppression.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei in a magnetic field.Moderate to HighLow (nmol-µmol)LowNon-destructive; provides structural information; minimal sample preparation.Low sensitivity requires larger sample amounts; complex spectra for mixtures.
GC-MS (post-hydrolysis) Gas chromatographic separation of volatile derivatives followed by mass-based detection.HighHigh (pmol)MediumHigh chromatographic resolution; robust and reliable.Requires derivatization (hydrolysis and esterification); destructive to the original molecule.
Enzymatic Assay Enzyme-catalyzed reaction producing a detectable signal (colorimetric or fluorometric).Low to ModerateModerate (pmol-nmol)HighHigh throughput; lower instrument cost; commercially available kits.Often measures total long-chain acyl-CoAs, not specific to this compound; susceptible to interference.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol outlines a general procedure for the targeted quantification of this compound in biological samples.

a. Sample Extraction:

  • Homogenize tissue or cell pellets in a cold solvent mixture, such as 80% methanol (B129727).

  • Add an internal standard, ideally a stable isotope-labeled version of this compound (e.g., ¹³C-labeled) or a structurally similar odd-chain acyl-CoA.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol in water).

b. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

c. Data Analysis:

  • Integrate the peak areas for the MRM transitions of this compound and the internal standard.

  • Generate a standard curve using known concentrations of a this compound analytical standard.

  • Calculate the concentration of this compound in the samples by normalizing to the internal standard and comparing to the standard curve.

Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide an independent measure of the concentration of fatty acyl derivatives, although its lower sensitivity is a key consideration.[4]

a. Sample Preparation:

  • Extract a larger amount of the biological sample using the same procedure as for LC-MS/MS to ensure sufficient material for NMR analysis.

  • After drying, reconstitute the sample in a deuterated solvent (e.g., CDCl₃ or D₂O with a suitable surfactant).

  • Add a known amount of an internal standard with a distinct NMR signal (e.g., trimethylsilyl (B98337) propionate (B1217596) - TSP).

b. NMR Analysis:

  • Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Key signals for long-chain fatty acyl derivatives can be observed, such as the terminal methyl protons and methylene (B1212753) protons along the acyl chain.[5] The specific signals for the methyl branch in this compound would need to be identified.

  • Ensure a sufficient relaxation delay between scans for accurate quantification.

c. Data Analysis:

  • Integrate the area of a characteristic proton signal of this compound and the signal of the internal standard.

  • Calculate the concentration based on the ratio of the integrals and the known concentration of the internal standard.

Validation by Gas Chromatography-Mass Spectrometry (GC-MS) following Hydrolysis and Derivatization

This method validates the quantification by analyzing the corresponding fatty acid after cleaving it from the CoA moiety.

a. Sample Preparation:

  • Take an aliquot of the sample extract prepared for LC-MS/MS.

  • Hydrolysis: Add a strong base (e.g., methanolic KOH) and heat to hydrolyze the thioester bond, releasing the free fatty acid (17-methyldocosanoic acid).

  • Esterification: Acidify the sample and add an esterifying agent (e.g., methanolic HCl or BF₃-methanol) and heat to convert the free fatty acid to its fatty acid methyl ester (FAME).[6]

  • Extract the FAME into an organic solvent (e.g., hexane).

  • Dry the solvent and reconstitute in a small volume of hexane (B92381) for injection.

b. GC-MS Analysis:

  • Gas Chromatography:

    • Column: A polar capillary column suitable for FAME analysis (e.g., BPX70).

    • Injection: Splitless injection.

    • Temperature Program: A temperature gradient from a lower to a higher temperature to separate the FAMEs based on their boiling points.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Analysis Mode: Scan mode to identify the FAME of 17-methyldocosanoic acid and Selected Ion Monitoring (SIM) for quantification.

c. Data Analysis:

  • Identify the peak corresponding to 17-methyldocosanoate methyl ester by its retention time and mass spectrum.

  • Quantify using a standard curve prepared from an authentic standard of 17-methyldocosanoic acid methyl ester.

Validation by Enzymatic Assay

Commercially available enzymatic assay kits can be used to determine the total amount of long-chain fatty acyl-CoAs.[7] While not specific for this compound, a significant discrepancy between the total acyl-CoA concentration measured by this method and the specific concentration from LC-MS/MS could indicate a potential issue.

a. Sample Preparation:

  • Prepare sample extracts as for LC-MS/MS.

  • Reconstitute the dried extract in the assay buffer provided with the kit.

b. Assay Procedure:

  • Follow the manufacturer's protocol for the specific enzymatic assay kit.[7]

  • Typically, the assay involves a series of enzymatic reactions where the acyl-CoA is a substrate, leading to the production of a fluorescent or colored product.[7]

  • Measure the fluorescence or absorbance using a plate reader.

c. Data Analysis:

  • Generate a standard curve using the long-chain acyl-CoA standard provided in the kit.

  • Calculate the total long-chain acyl-CoA concentration in the samples based on the standard curve.

  • Compare this total concentration with the concentration of this compound determined by LC-MS/MS.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process and the experimental workflows for each orthogonal method.

Validation_Workflow cluster_primary Primary Quantification cluster_validation Orthogonal Validation LCMS LC-MS/MS Quantification of this compound NMR NMR Spectroscopy LCMS->NMR Validate with GCMS GC-MS (post-hydrolysis) LCMS->GCMS Validate with Enzymatic Enzymatic Assay LCMS->Enzymatic Validate with Result Validated Quantification NMR->Result Compare Results GCMS->Result Compare Results Enzymatic->Result Compare Results

Caption: Logical relationship for validating LC-MS/MS data with orthogonal methods.

Experimental_Workflows cluster_lcms LC-MS/MS Workflow cluster_nmr NMR Workflow cluster_gcms GC-MS Workflow cluster_enzymatic Enzymatic Assay Workflow L1 Sample Extraction L2 LC Separation L1->L2 L3 MS/MS Detection (MRM) L2->L3 L4 Quantification L3->L4 N1 Sample Extraction (larger amount) N2 Reconstitution in Deuterated Solvent N1->N2 N3 1H NMR Acquisition N2->N3 N4 Integration & Quantification N3->N4 G1 Sample Extraction G2 Hydrolysis of CoA G1->G2 G3 Esterification (FAME) G2->G3 G4 GC Separation G3->G4 G5 MS Detection G4->G5 G6 Quantification G5->G6 E1 Sample Extraction E2 Reconstitution in Assay Buffer E1->E2 E3 Enzymatic Reaction E2->E3 E4 Signal Detection (Fluorescence/Absorbance) E3->E4 E5 Quantification E4->E5

References

Scarcity of Reproducible Data on 17-Methyldocosanoyl-CoA Hampers Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of reproducible experimental data for 17-Methyldocosanoyl-CoA, a methylated very-long-chain fatty acyl-coenzyme A derivative. This scarcity of information prevents a direct and objective comparison of its performance with other alternatives. While the compound is commercially available for research purposes, it appears to be largely uncharacterized in peer-reviewed studies, with no detailed experimental protocols or quantitative data on its biological activity or mechanism of action readily accessible.

Due to the absence of specific data for this compound, this guide will broaden its scope to compare two well-characterized classes of related molecules: very-long-chain acyl-CoAs (VLCFA-CoAs) and branched-chain fatty acyl-CoAs (BCFA-CoAs). This comparative analysis will utilize experimental data from studies on representative molecules, such as lignoceroyl-CoA (a C24:0 VLCFA-CoA) and phytanoyl-CoA (a branched-chain fatty acyl-CoA), to provide researchers, scientists, and drug development professionals with a valuable framework for understanding the metabolism and biological effects of these complex lipids.

Comparative Analysis of Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs

Very-long-chain and branched-chain fatty acyl-CoAs are critical intermediates in lipid metabolism, and their dysregulation is associated with several metabolic disorders. The following sections provide a comparative overview of their metabolism, biological activity, and the experimental approaches used to study them.

Metabolic Pathways and Subcellular Localization

The metabolic fates of VLCFA-CoAs and BCFA-CoAs are distinct, primarily differing in their initial breakdown pathways, both of which predominantly occur in peroxisomes.

  • Very-Long-Chain Acyl-CoAs (e.g., Lignoceroyl-CoA): Straight-chain VLCFAs are too long to be metabolized by mitochondria directly. They are first activated to their CoA esters (e.g., lignoceroyl-CoA) by very-long-chain acyl-CoA synthetases (VLC-ACS) located in the peroxisomal membrane.[1][2][3] Inside the peroxisome, they undergo β-oxidation, a process that shortens the fatty acid chain. The resulting shorter-chain acyl-CoAs can then be transported to mitochondria for complete oxidation.[4][5]

  • Branched-Chain Fatty Acyl-CoAs (e.g., Phytanoyl-CoA): The presence of a methyl group on the β-carbon of phytanic acid prevents its direct β-oxidation. Phytanic acid is first activated to phytanoyl-CoA and then undergoes α-oxidation in the peroxisome.[6][7] This process removes one carbon atom and shifts the methyl group, allowing the resulting pristanoyl-CoA to be degraded via β-oxidation.[8][9]

cluster_vlcfa VLCFA Metabolism cluster_bcfa BCFA Metabolism Lignoceric Acid Lignoceric Acid Lignoceroyl-CoA Lignoceroyl-CoA Lignoceric Acid->Lignoceroyl-CoA VLC-ACS Peroxisomal β-Oxidation Peroxisomal β-Oxidation Lignoceroyl-CoA->Peroxisomal β-Oxidation Short-Chain Acyl-CoA Short-Chain Acyl-CoA Peroxisomal β-Oxidation->Short-Chain Acyl-CoA Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Acyl-CoA Synthetase α-Oxidation α-Oxidation Phytanoyl-CoA->α-Oxidation Pristanoyl-CoA Pristanoyl-CoA α-Oxidation->Pristanoyl-CoA

Fig. 1: Initial metabolic steps of VLCFA and BCFA.
Comparative Biological Activity

VLCFA-CoAs and BCFA-CoAs are not just metabolic intermediates; they also act as signaling molecules, primarily through their interaction with nuclear receptors like the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a key regulator of lipid metabolism.

Acyl-CoATarget ReceptorBinding Affinity (Kd)Biological OutcomeReference
Very-Long-Chain Acyl-CoAs (C20-C24)PPARα3-29 nMUpregulation of peroxisomal β-oxidation enzymes[10][11]
Phytanoyl-CoAPPARα~11 nMPotent activation of PPARα, leading to regulation of lipid metabolism[10][11]
Pristanoyl-CoAPPARα~11 nMStrong PPARα agonist[11]

Table 1: Comparison of Binding Affinities of Acyl-CoAs to PPARα.

The data indicates that both very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for PPARα.[10][11] Their binding to this receptor leads to the transcriptional activation of genes containing peroxisome proliferator response elements (PPREs), which include genes for the enzymes responsible for their own degradation. This creates a feedback loop that helps to regulate their intracellular concentrations.

Experimental Protocols

Reproducing experimental results is a cornerstone of scientific advancement. Below are generalized methodologies for key experiments used to characterize the metabolism and activity of VLCFA-CoAs and BCFA-CoAs.

Measurement of Acyl-CoA Oxidation in Cultured Cells

This protocol is used to determine the rate at which cells can break down specific fatty acids.

1. Cell Culture and Radiolabeling:

  • Culture skin fibroblasts from normal subjects and patients with relevant genetic disorders (e.g., X-linked adrenoleukodystrophy, Refsum disease) in standard growth medium.
  • Incubate confluent monolayers of cells with a medium containing a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]lignoceric acid or [1-¹⁴C]phytanic acid).

2. Measurement of Oxidation:

  • After incubation, acidify the medium to trap the released ¹⁴CO₂.
  • The rate of fatty acid oxidation is determined by measuring the amount of radiolabeled water-soluble products and ¹⁴CO₂ produced by the cells.

3. Data Analysis:

  • Normalize the oxidation rate to the total amount of cellular protein.
  • Compare the oxidation rates between different cell lines and under different experimental conditions.

In Vitro Acyl-CoA Synthetase Activity Assay

This assay measures the activity of enzymes that activate fatty acids to their CoA esters.

1. Preparation of Cell Fractions:

  • Harvest cultured fibroblasts and homogenize them.
  • Perform subcellular fractionation by differential centrifugation to isolate peroxisomes, mitochondria, and microsomes.

2. Enzyme Reaction:

  • Incubate the isolated subcellular fractions with a reaction mixture containing a radiolabeled fatty acid (e.g., [1-¹⁴C]lignoceric acid), ATP, and coenzyme A.

3. Product Extraction and Quantification:

  • Extract the radiolabeled acyl-CoA product from the reaction mixture.
  • Quantify the amount of product formed using liquid scintillation counting.

4. Data Analysis:

  • Calculate the specific activity of the acyl-CoA synthetase in each subcellular fraction (e.g., in nmol/h/mg of protein).

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cultured Fibroblasts" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Subcellular Fractionation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Peroxisomes" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mitochondria" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Microsomes" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Enzyme Assay" [fillcolor="#FBBC05", fontcolor="#202124"]; "Data Analysis" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Cultured Fibroblasts"; "Cultured Fibroblasts" -> "Subcellular Fractionation"; "Subcellular Fractionation" -> "Peroxisomes"; "Subcellular Fractionation" -> "Mitochondria"; "Subcellular Fractionation" -> "Microsomes"; "Peroxisomes" -> "Enzyme Assay"; "Mitochondria" -> "Enzyme Assay"; "Microsomes" -> "Enzyme Assay"; "Enzyme Assay" -> "Data Analysis"; }

Fig. 2: Workflow for Acyl-CoA Synthetase Assay.

Conclusion

While a direct comparative guide for this compound is not feasible due to the lack of published, reproducible experimental data, a broader analysis of very-long-chain and branched-chain fatty acyl-CoAs provides valuable insights for the research community. The distinct metabolic pathways, centered in the peroxisome, and their roles as potent ligands for the nuclear receptor PPARα, highlight their importance in cellular lipid homeostasis. The provided experimental frameworks offer a starting point for researchers wishing to investigate the properties of novel or less-characterized acyl-CoAs like this compound. Further research is warranted to elucidate the specific biological functions and potential therapeutic applications of this and other complex fatty acyl-CoA molecules.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 17-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 17-Methyldocosanoyl-CoA. Adherence to these procedures is critical for maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

When handling this compound, it is crucial to employ standard laboratory safety protocols to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn at all times.

Disposal of this compound

As a biochemical reagent, this compound should be treated as chemical waste. The appropriate disposal method depends on its physical state (solid or in solution) and the nature of the solvent.

Step-by-Step Disposal Protocol:

  • Assess the Waste Stream: Determine if the this compound is in solid form or dissolved in a solvent. If in a solvent, identify whether the solvent is halogenated or non-halogenated.

  • Segregate Chemical Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It is best practice to segregate wastes.[1]

  • Containerization:

    • Use a designated, compatible, and properly labeled hazardous waste container.[1] The container must have a tightly fitting cap and be kept closed except when adding waste.[1]

    • The label should clearly state "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Do not use chemical formulas or abbreviations.[1]

  • Aqueous Solutions: For dilute aqueous solutions (with a pH between 5.5 and 10.5), consult your local EHS for guidance on drain disposal.[2] Some non-hazardous liquid waste may be approved for drain disposal, but this requires institutional approval.[3]

  • Solvent-Based Solutions: Solutions of this compound in organic solvents must be collected as hazardous waste. Segregate halogenated and non-halogenated solvent waste streams.[1]

  • Solid Waste: Collect solid this compound waste in a designated container for solid chemical waste.

  • Arrange for Pickup: Contact your institution's EHS or hazardous waste management group to schedule a pickup for the full waste container.

Decontamination of Laboratory Equipment

All labware and equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.

Step-by-Step Decontamination Protocol:

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove the majority of the compound. This rinsate must be collected and disposed of as hazardous waste.[4]

  • Washing: Wash the rinsed equipment with a laboratory detergent (e.g., Luminox® or Alconox®) and hot water.[5] Use a brush to scrub all surfaces.[5]

  • Thorough Rinsing: Rinse the equipment multiple times with tap water, followed by a final rinse with deionized or distilled water.[5]

  • Drying: Allow the equipment to air dry completely before storage or reuse.

Data Presentation

ParameterGuidelineCitation
Personal Protective Equipment Nitrile gloves, safety glasses, lab coat[6]
Waste Segregation Separate from other chemical wastes; segregate halogenated and non-halogenated solvents.[1]
Waste Container Compatible material, tightly fitting cap, clearly labeled with full chemical name.[1]
Aqueous Solution Disposal Consult EHS for approval for drain disposal (pH 5.5-10.5).[2][3]
Equipment Decontamination Triple rinse with a suitable solvent (collect rinsate), wash with detergent, rinse with DI water.[4]

Experimental Protocols

As this document pertains to disposal, no experimental protocols for the use of this compound are cited. The procedures outlined are based on standard chemical waste management principles.

Mandatory Visualization

G cluster_start Start: Waste Generation cluster_assessment Waste Assessment cluster_disposal_paths Disposal Pathways cluster_final Final Disposal start This compound Waste assess Assess Waste Form (Solid, Aqueous, Solvent) start->assess solid_waste Solid Chemical Waste Container assess->solid_waste Solid aqueous_waste Check pH (5.5-10.5) & Consult EHS for Drain Disposal Approval assess->aqueous_waste Aqueous Solution solvent_waste Segregate Halogenated/ Non-Halogenated Solvent Waste Container assess->solvent_waste Solvent Solution final_disposal Label Container & Arrange for EHS Pickup solid_waste->final_disposal aqueous_waste->final_disposal If Not Approved for Drain solvent_waste->final_disposal

Caption: Disposal decision workflow for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.